molecular formula C13H16BNO4 B070011 (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid CAS No. 181365-26-4

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid

Cat. No.: B070011
CAS No.: 181365-26-4
M. Wt: 261.08 g/mol
InChI Key: UAGJZZDMFOTJRN-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is a useful research compound. Its molecular formula is C13H16BNO4 and its molecular weight is 261.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-8-10(14(17)18)9-6-4-5-7-11(9)15/h4-8,17-18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAGJZZDMFOTJRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(C2=CC=CC=C12)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181365-26-4
Record name (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Core Chemical Properties

This compound, also known as N-Boc-3-indolylboronic acid, is a stable, white to off-white solid. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it a versatile reagent in a variety of chemical transformations.[1]

Table 1: General and Physicochemical Properties

PropertyValueReference
CAS Number 181365-26-4[2]
Molecular Formula C₁₃H₁₆BNO₄[2]
Molecular Weight 261.08 g/mol [2]
Appearance White to off-white solidN/A
Melting Point 85-90 °C (for the 2-yl isomer)
Solubility Soluble in methanol, DMSO, THFGeneral knowledge
Topological Polar Surface Area (TPSA) 71.7 Ų[2]
LogP 1.1043[3]

Table 2: Spectroscopic Data Reference (for N-Boc-indole-5-boronic acid)

NucleusChemical Shift (δ) ppm
¹H NMR (500 MHz, CDCl₃) 8.56 (s, 1H), 8.31-8.23 (m, 2H), 7.67 (d, J=3.0 Hz, 1H), 6.75 (d, J=3.5 Hz, 1H), 1.72 (s, 9H)
¹³C NMR (125 MHz, CDCl₃) 149.71, 138.05, 131.31, 130.42, 129.41, 126.19, 124.31 (br), 114.69, 107.76, 83.91, 28.21

Infrared (IR) Spectroscopy: Characteristic IR absorption bands for boronic acids include a strong B-O stretching vibration around 1350 cm⁻¹.[5][6] The spectrum would also be expected to show peaks corresponding to the C-H stretching of the aromatic and tert-butyl groups, C=O stretching of the Boc group, and N-H stretching if any deprotection occurs.

Mass Spectrometry (MS): Mass spectral analysis of boronic acids can be complex due to their tendency to form boroxines (cyclic anhydrides) and other adducts.[7][8] However, techniques like electrospray ionization (ESI) can be optimized to observe the molecular ion peak.[7] For this compound, the expected [M+H]⁺ ion would be at m/z 262.12.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of indolylboronic acids involves the borylation of a corresponding halo-indole or direct C-H activation. A general one-pot borylation/hydrolysis procedure starting from N-Boc-indole is outlined below.

Experimental Workflow for Synthesis

G Start N-Boc-indole Step1 Dissolve in anhydrous THF under inert atmosphere (e.g., Argon) Start->Step1 Step2 Cool to -78 °C Step1->Step2 Step3 Add n-Butyllithium dropwise Step2->Step3 Step4 Stir for 30 min at -78 °C Step3->Step4 Step5 Add Triisopropyl borate dropwise Step4->Step5 Step6 Warm to room temperature and stir overnight Step5->Step6 Step7 Quench with aqueous HCl Step6->Step7 Step8 Extract with Ethyl Acetate Step7->Step8 Step9 Dry organic layer over Na₂SO₄ and concentrate Step8->Step9 Step10 Purify by column chromatography or recrystallization Step9->Step10 End This compound Step10->End

Synthesis Workflow

Detailed Protocol:

  • Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon), add N-Boc-indole (1.0 eq) and dissolve in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe. Stir the reaction mixture at -78 °C for 30 minutes.

  • Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise at -78 °C.

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Cool the mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl until the solution is acidic.

  • Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system to afford the pure this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, particularly for the synthesis of 3-arylindoles.[9]

Catalytic Cycle of Suzuki-Miyaura Coupling

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)-X L₂ OxAdd->PdII_RX Transmetal Transmetalation (Ar-B(OH)₂ + Base) PdII_RX->Transmetal PdII_RAr R-Pd(II)-Ar L₂ Transmetal->PdII_RAr RedElim Reductive Elimination PdII_RAr->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Suzuki-Miyaura Catalytic Cycle

General Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask or a sealable reaction vessel, combine this compound (1.0 eq), the desired aryl halide (e.g., aryl bromide or iodide, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired 3-arylindole derivative.

Applications in Drug Discovery and Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in drug discovery due to their unique chemical properties that allow them to act as enzyme inhibitors and versatile synthetic intermediates.[10][11] The indole scaffold is a privileged structure found in numerous biologically active compounds.[9] The combination of these two moieties in this compound makes it a valuable precursor for the synthesis of potential therapeutic agents.

The ability of the boronic acid group to form reversible covalent bonds with diols, such as those found in the active sites of serine proteases, makes it a key pharmacophore in the design of enzyme inhibitors.[12] Derivatives of this compound can be explored as potential inhibitors for a variety of enzymes implicated in diseases such as cancer, inflammation, and infectious diseases.

Logical Relationship in Drug Discovery

G Start This compound Reaction Suzuki-Miyaura Coupling Start->Reaction Library Library of 3-Arylindole Derivatives Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Drug Discovery Workflow

Safety and Handling

This compound is classified as an irritant.[13] It is important to handle this compound with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[13] Avoid inhalation of dust and contact with skin and eyes.[13]

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[13] For long-term storage, refrigeration (2-8 °C) is recommended.[13]

In case of exposure:

  • Skin contact: Wash with plenty of soap and water.

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Inhalation: Move the person to fresh air and keep comfortable for breathing.

  • Ingestion: Rinse mouth. Do NOT induce vomiting.

In all cases of exposure, seek medical attention if symptoms persist.[13]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis and medicinal chemistry. Its stability, reactivity in Suzuki-Miyaura coupling, and the biological significance of the indole scaffold make it an important tool for the development of novel therapeutic agents. This guide provides essential information for its effective and safe use in a research and development setting.

References

An In-depth Technical Guide to (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid: Structure, Stability, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. As a derivative of indole, a privileged scaffold in numerous biologically active compounds, and featuring a boronic acid moiety, it serves as a key building block in the construction of complex molecular architectures, primarily through the Suzuki-Miyaura cross-coupling reaction. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, facilitating its use in a variety of chemical transformations. This technical guide provides a comprehensive overview of the structure, stability, synthesis, and applications of this compound, intended to be a valuable resource for researchers in drug discovery and development.

Structure and Physicochemical Properties

This compound, also known as 1-Boc-indole-3-boronic acid, possesses the chemical formula C13H16BNO4.[1] The structure consists of an indole ring system where the nitrogen atom is protected with a tert-butoxycarbonyl (Boc) group, and a boronic acid group is substituted at the C3 position.

Molecular Structure
Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C13H16BNO4[1]
Molecular Weight 261.08 g/mol [1]
CAS Number 181365-26-4[1]
Appearance Solid[2]
Topological Polar Surface Area 71.7 Ų[1]
Hydrogen Bond Donor Count 2[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 3[1]

Stability

The stability of this compound is a critical consideration for its storage, handling, and application in synthesis. The two primary modes of degradation are thermal decomposition and hydrolysis.

Thermal Stability

The presence of the Boc protecting group introduces a potential for thermal decomposition. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not widely published, studies on N-Boc protected amines show that thermal deprotection can occur at elevated temperatures, often in the range of 150-250°C, depending on the solvent and molecular context. It is therefore recommended to store the compound at cool temperatures (2-8 °C is often suggested by suppliers) and to avoid prolonged heating during reactions unless deprotection is intended.[3]

Hydrolytic Stability

Boronic acids are susceptible to hydrolysis, which can lead to protodeboronation, the cleavage of the carbon-boron bond. The stability of boronic acids is significantly influenced by pH. Generally, arylboronic acids are more stable under acidic to neutral conditions and less stable under basic conditions. The Boc group itself is stable to basic hydrolysis but is readily cleaved under acidic conditions, which would subsequently impact the stability of the resulting unprotected indole-3-boronic acid.

Synthesis and Purification

The synthesis of this compound is typically achieved through a multi-step process starting from indole. The general synthetic workflow is outlined below.

Synthesis_Workflow Indole Indole Boc_Indole 1-(tert-Butoxycarbonyl)-1H-indole Indole->Boc_Indole Boc Anhydride, DMAP, THF Borylation Borylation Boc_Indole->Borylation 1. n-BuLi, THF, -78 °C 2. Triisopropyl borate Target_Compound (1-(tert-Butoxycarbonyl)-1H- indol-3-yl)boronic acid Borylation->Target_Compound Aqueous Workup (HCl) Purification Purification Target_Compound->Purification Recrystallization or Chromatography Final_Product Pure Product Purification->Final_Product

Figure 1: General synthetic workflow for this compound.
Experimental Protocol: Synthesis

Step 1: Protection of Indole

  • To a solution of indole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

  • Add a solution of di-tert-butyl dicarbonate (Boc anhydride) (1.1 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(tert-butoxycarbonyl)-1H-indole.

Step 2: Borylation of N-Boc-Indole

  • Dissolve 1-(tert-butoxycarbonyl)-1H-indole (1.0 eq) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution or dilute hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Dissolve the crude boronic acid in a minimal amount of a hot solvent (e.g., ethyl acetate/hexanes mixture) and allow it to cool slowly to induce crystallization.

  • Acid/Base Extraction: Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., NaOH). The boronic acid will move to the aqueous layer as the boronate salt. Acidify the aqueous layer with HCl to precipitate the pure boronic acid, which can then be filtered, washed with water, and dried.

Applications in Research

The primary application of this compound is as a building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling Reactions

This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the indole C3 position and an sp2-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate. The Boc-protected indole-3-boronic acid is often favored over the unprotected analogue due to its improved stability and solubility.[4]

Suzuki_Coupling Indole_Boronic_Acid (1-Boc-1H-indol-3-yl)boronic acid Pd_Catalyst Pd(0) Catalyst Indole_Boronic_Acid->Pd_Catalyst Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Pd_Catalyst Coupled_Product 3-Aryl-1-Boc-1H-indole Pd_Catalyst->Coupled_Product Heat Base Base (e.g., K2CO3) Base->Pd_Catalyst Solvent Solvent (e.g., Dioxane/H2O) Solvent->Pd_Catalyst

Figure 2: Schematic of a Suzuki-Miyaura coupling reaction using this compound.

This reaction is a cornerstone in the synthesis of a vast number of compounds with potential biological activity, as the 3-arylindole scaffold is present in many natural products and pharmaceuticals.

Role in Drug Discovery

While specific signaling pathways modulated by this compound itself are not extensively documented, indole derivatives as a class are known to interact with a multitude of biological targets.[5] For instance, many indole-containing molecules are known to be inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. A hypothetical application of this boronic acid would be in the synthesis of a library of 3-arylindoles to be screened for inhibitory activity against a particular kinase, for example, in the MAPK/ERK pathway.

MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor Potential 3-Arylindole Inhibitor Inhibitor->RAF Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation

Figure 3: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 3-arylindole synthesized from this compound.

Safety and Handling

This compound is classified as an irritant.[1][3] It is important to handle this compound in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.[3] In case of contact, rinse the affected area with plenty of water.

Storage: Store in a tightly sealed container in a cool, dry place.[3] As mentioned, refrigeration at 2-8 °C is recommended to minimize potential degradation over time.[3]

Conclusion

This compound is a valuable and versatile reagent in modern organic chemistry, particularly for the synthesis of complex molecules in the context of drug discovery. Its stability, conferred by the Boc protecting group, and its reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for accessing a wide range of 3-substituted indole derivatives. A thorough understanding of its properties, stability, and handling is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational overview to aid researchers in leveraging this important synthetic building block.

References

Technical Guide: 1-Boc-indole-3-boronic acid in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Boc-indole-3-boronic acid, a versatile building block in modern organic synthesis and medicinal chemistry. We delve into its chemical properties, synthesis, and significant applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the generation of diverse molecular libraries. This document furnishes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction workflows and biologically relevant signaling pathways to empower researchers in their drug discovery and development endeavors.

Introduction

The indole scaffold is a privileged structural motif found in a vast array of natural products and pharmaceutically active compounds.[1] Its functionalization is a cornerstone of medicinal chemistry, enabling the exploration of new chemical space and the development of novel therapeutics. 1-Boc-indole-3-boronic acid, with the CAS number 181365-26-4 , has emerged as a key reagent for the strategic modification of the indole core.[2] The presence of the boronic acid moiety at the 3-position facilitates carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3] The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and influences regioselectivity in certain reactions.[4]

Boronic acids and their derivatives are of growing interest in drug discovery, not only as synthetic intermediates but also as pharmacophores that can interact with biological targets.[5][6] The unique electronic properties of the boron atom allow for reversible covalent interactions with nucleophilic residues in proteins, a feature exploited in the design of enzyme inhibitors.[6][7] This guide will explore the synthesis and utility of 1-Boc-indole-3-boronic acid, providing practical information for its application in the laboratory.

Physicochemical Properties

A summary of the key physicochemical properties of 1-Boc-indole-3-boronic acid is presented in the table below.

PropertyValueReference
CAS Number 181365-26-4[2]
Molecular Formula C₁₃H₁₆BNO₄[2]
Molecular Weight 261.08 g/mol [2]
Appearance Off-white solid
Solubility Soluble in organic solvents such as methanol, DMSO, and DMF.

Synthesis of 1-Boc-indole-3-boronic acid

The synthesis of 1-Boc-indole-3-boronic acid can be achieved through the borylation of 1-Boc-indole. One common method involves a directed C-H activation/borylation approach. The Boc group can direct the borylation to the C3 position.[4]

Experimental Protocol: Synthesis via Iridium-Catalyzed C-H Borylation

This protocol is based on established methods for the regioselective borylation of N-Boc protected indoles.[4]

Materials:

  • 1-Boc-indole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(COD)OMe]₂ (methoxyiridium-1,5-cyclooctadiene dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)

  • Cyclohexane (anhydrous)

  • Tetrahydrofuran (THF, anhydrous)

  • n-Hexane (anhydrous)

  • Aqueous HCl (1M)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-Boc-indole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(COD)OMe]₂ (1.5 mol %), and 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol %).

  • Add anhydrous cyclohexane as the solvent.

  • Stir the reaction mixture at 80 °C for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude 1-Boc-indole-3-boronic acid pinacol ester can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • For the hydrolysis of the pinacol ester to the boronic acid, dissolve the purified ester in a mixture of THF and aqueous HCl (1M).

  • Stir the mixture at room temperature for 4-6 hours.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-Boc-indole-3-boronic acid.

G cluster_synthesis Synthesis of 1-Boc-indole-3-boronic acid 1_Boc_indole 1-Boc-indole Reaction C-H Borylation 1_Boc_indole->Reaction B2pin2 B₂pin₂ B2pin2->Reaction Ir_catalyst [Ir(COD)OMe]₂ / dtbpy Ir_catalyst->Reaction Pinacol_ester 1-Boc-indole-3-boronic acid pinacol ester Reaction->Pinacol_ester Hydrolysis Hydrolysis (HCl) Pinacol_ester->Hydrolysis Final_Product 1-Boc-indole-3-boronic acid Hydrolysis->Final_Product G cluster_workflow Suzuki-Miyaura Coupling Workflow Reactants 1-Boc-indole-3-boronic acid + Aryl Halide Reaction_Setup Reaction Setup (Inert Atmosphere, Solvent) Reactants->Reaction_Setup Catalyst_Base Pd Catalyst + Base Catalyst_Base->Reaction_Setup Heating Heating (80-100 °C) Reaction_Setup->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl-1-Boc-indole Purification->Product G cluster_pathway Simplified PI3K/Akt/mTOR Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Indole_Derivative Indole Derivative (from 1-Boc-indole-3-boronic acid) Indole_Derivative->PI3K Indole_Derivative->Akt Indole_Derivative->mTORC1

References

Physical and chemical properties of Boc-protected indole-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and reactive properties of 1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid (N-Boc-indole-3-boronic acid). This versatile building block is of significant interest in medicinal chemistry and organic synthesis, primarily due to the prevalence of the indole scaffold in biologically active molecules.[1] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it an invaluable tool for constructing complex molecular architectures.[2][3]

Core Physical and Chemical Properties

N-Boc-indole-3-boronic acid is a stable, solid compound under standard conditions.[4][5] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and solubility in organic solvents compared to the unprotected indole-3-boronic acid, while also modulating the reactivity of the indole ring.

Table 1: Physical and Chemical Data for N-Boc-indole-3-boronic acid

PropertyValueReference
IUPAC Name [1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid[4]
Molecular Formula C₁₃H₁₆BNO₄[4]
Molecular Weight 261.08 g/mol [4]
CAS Number 181365-26-4[4]
Appearance Off-white to light yellow solid[5]
Melting Point 85-90 °C (literature value for 2-isomer)[6]
Topological Polar Surface Area 71.7 Ų[4]
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 4[4]
Rotatable Bond Count 3[4]

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of N-Boc-indole-3-boronic acid.

  • Chemical Stability : The compound is stable under recommended storage conditions.[7] However, boronic acids, in general, can undergo dehydration to form cyclic anhydrides (boroxines). The Boc-protecting group offers some steric hindrance that can mitigate this process. It is incompatible with strong acids, alkalis, and strong oxidizing or reducing agents.[7]

  • Storage Conditions : For long-term stability, it should be stored at -20°C in a tightly sealed container, away from moisture and direct sunlight.[5][7] For solutions in solvents like DMSO, storage at -80°C is recommended for up to six months.[5][7]

Reactivity and Synthetic Applications

The primary utility of N-Boc-indole-3-boronic acid lies in its role as a nucleophilic partner in transition metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming C-C bonds.[1] N-Boc-indole-3-boronic acid couples efficiently with a wide range of aryl, heteroaryl, and vinyl halides or triflates.[2][3] This reaction is fundamental for synthesizing complex indole derivatives, which are key structures in many pharmaceutical agents.[8][9] The reaction proceeds via a catalytic cycle involving a palladium catalyst.[1]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Complex OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' Complex Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Coupled Product (Ar-Ar') RedElim->Product ArX Aryl Halide (Ar-X) ArX->OxAdd Boronic N-Boc-Indole-3-B(OH)₂ (Ar'-B(OH)₂) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following sections provide generalized experimental protocols. Researchers should optimize conditions based on specific substrates and scales.

Synthesis of N-Boc-indole-3-boronic acid

The synthesis typically involves the protection of the indole nitrogen followed by a directed lithiation and borylation sequence. This is analogous to methods developed for other indole isomers.[8][10]

Synthesis_Workflow start Indole step1 Boc Protection (Boc)₂O, DMAP start->step1 boc_indole 1-Boc-indole step1->boc_indole step2 Directed Lithiation n-BuLi or LDA, THF, low temp boc_indole->step2 lithiated Lithiated Intermediate step2->lithiated step3 Borylation Triisopropyl borate lithiated->step3 boronate_ester Boronate Ester Intermediate step3->boronate_ester step4 Acidic Workup Aqueous HCl boronate_ester->step4 product N-Boc-indole-3-boronic acid step4->product

Caption: General synthetic workflow for N-Boc-indole-3-boronic acid.

Methodology:

  • Boc Protection: To a solution of indole in a suitable solvent like dichloromethane at room temperature, add 4-dimethylaminopyridine (DMAP) and di-tert-butyl dicarbonate ((Boc)₂O).[8] Stir the mixture until the reaction is complete as monitored by Thin Layer Chromatography (TLC). Work up the reaction by washing with dilute acid and brine, drying the organic layer, and concentrating to yield 1-Boc-indole.[8]

  • Lithiation and Borylation: Dissolve 1-Boc-indole in dry tetrahydrofuran (THF) and cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere (Nitrogen or Argon).[8] Add a strong base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) dropwise to deprotonate the C2 or C3 position. For the 3-isomer, specific directing effects or reaction conditions may be required. Following lithiation, add triisopropyl borate dropwise and allow the reaction to slowly warm to room temperature.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.[8] Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the final N-Boc-indole-3-boronic acid.[8]

Characterization via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is a primary technique for confirming the structure and purity of the synthesized compound.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the indole ring protons, the tert-butyl protons of the Boc group (typically a sharp singlet around 1.6 ppm), and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum will show resonances for the indole carbons, the carbonyl and quaternary carbons of the Boc group, and a C-B carbon signal.[11]

  • ¹¹B NMR: Boron-11 NMR is a highly effective tool for analyzing boronic acids.[12][13] The sp²-hybridized boron of the boronic acid typically appears as a broad signal in the range of 27-30 ppm.[12][14] Upon formation of a tetrahedral boronate complex (e.g., with a diol or at high pH), this signal shifts upfield.[12][13]

Protocol for Suzuki-Miyaura Coupling

Methodology:

  • Reaction Setup: In a flame-dried Schlenk tube or microwave vial, combine N-Boc-indole-3-boronic acid (1.2-1.5 equiv.), the aryl/heteroaryl halide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Na₂CO₃, 2.0-4.0 equiv.).[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or DME/water, via syringe.[2][15]

  • Reaction: Heat the mixture to the required temperature (typically 80-120 °C) and stir for the necessary time (2-24 hours), monitoring progress by TLC or GC-MS.[2]

  • Workup and Purification: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.[16]

Role in Drug Discovery and Development

The indole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][17] Boronic acids themselves are increasingly recognized as important pharmacophores, with several boronic acid-containing drugs approved for clinical use, such as the proteasome inhibitor Bortezomib.[3][18][19]

N-Boc-indole-3-boronic acid serves as a critical starting material for generating libraries of complex indole derivatives.[9] These libraries can be screened for biological activity against various targets, including kinases, proteases, and receptors, in disease areas like oncology and neurodegenerative disorders.[1][20]

Drug_Discovery_Workflow start N-Boc-indole-3-boronic acid (Building Block) step1 Suzuki-Miyaura Coupling with diverse Ar-X partners start->step1 library Library of Diverse Indole Derivatives step1->library step2 High-Throughput Screening (HTS) library->step2 hits Identification of 'Hits' (Active Compounds) step2->hits step3 Lead Optimization (Structure-Activity Relationship) hits->step3 candidate Drug Candidate step3->candidate

Caption: Workflow for utilizing N-Boc-indole-3-boronic acid in drug discovery.

References

Commercial Availability and Technical Guide for (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, properties, synthesis, and applications of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid (N-Boc-indole-3-boronic acid), a key building block in modern organic synthesis, particularly in the realm of drug discovery and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. Researchers can procure this reagent in quantities ranging from milligrams to kilograms, with purities generally exceeding 95%. The following table summarizes the availability from a selection of vendors.

SupplierProduct NumberPurityCAS NumberMolecular FormulaMolecular Weight ( g/mol )
BLD Pharm BD115393≥97%181365-26-4C₁₃H₁₆BNO₄261.08
ChemScene CS-W003297≥95%181365-26-4C₁₃H₁₆BNO₄261.08
Synthonix B2194697%181365-26-4C₁₃H₁₆BNO₄261.08
Ambeed A21946---181365-26-4C₁₃H₁₆BNO₄261.08
Fisher Scientific NC1319767---181365-26-4C₁₃H₁₆BNO₄261.08

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.[1]

PropertyValue
IUPAC Name [1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]boronic acid
CAS Number 181365-26-4[1]
Molecular Formula C₁₃H₁₆BNO₄[1]
Molecular Weight 261.08 g/mol [1]
Appearance White to off-white solid
Storage Recommended storage temperature is 2-8 °C. Keep container tightly closed in a dry and well-ventilated place.

Safety Information:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:[1]

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. A common and effective approach is the iridium-catalyzed C-H borylation of N-Boc-indole. The bulky tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen directs the borylation to the C3 position with high regioselectivity.[2] The following is a representative protocol adapted from literature procedures for similar substrates.[3]

Reaction Scheme:

G cluster_reagents Reagents & Conditions Boc_Indole 1-Boc-indole Boc_Indole_Bpin 1-Boc-3-(pinacolboryl)indole Boc_Indole->Boc_Indole_Bpin + B₂pin₂ B2pin2 Bis(pinacolato)diboron B2pin2->Boc_Indole_Bpin Catalyst [Ir(cod)Cl]₂ Ligand dtbbpy Solvent THF Temperature 80 °C Boc_Indole_Boronic_Acid This compound Boc_Indole_Bpin->Boc_Indole_Boronic_Acid

Caption: Synthesis of the target boronic acid via Ir-catalyzed borylation.

Materials:

  • 1-Boc-indole

  • Bis(pinacolato)diboron (B₂pin₂)

  • [Ir(cod)Cl]₂ (chloro(1,5-cyclooctadiene)iridium(I) dimer)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium periodate (NaIO₄)

  • Ammonium acetate (NH₄OAc)

  • Acetone

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Borylation: In a flame-dried Schlenk flask under an argon atmosphere, combine 1-Boc-indole (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), [Ir(cod)Cl]₂ (1.5 mol%), and dtbbpy (3.0 mol%).

  • Add anhydrous THF via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude boronate ester in a 1:1 mixture of acetone and water.

  • Add sodium periodate (3.0 equiv) and ammonium acetate (3.0 equiv).

  • Stir the mixture vigorously at room temperature for 4-6 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of C-C bonds. The following is a general protocol for the coupling of this boronic acid with an aryl bromide.

Reaction Scheme:

G cluster_reagents Reagents & Conditions Boronic_Acid (1-Boc-1H-indol-3-yl)boronic acid Coupled_Product 3-Aryl-1-Boc-indole Boronic_Acid->Coupled_Product Aryl_Bromide Aryl Bromide (Ar-Br) Aryl_Bromide->Coupled_Product Catalyst Pd(PPh₃)₄ Base K₂CO₃ Solvent Dioxane/H₂O Temperature 90 °C

Caption: Suzuki-Miyaura coupling of the boronic acid with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromoanisole)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • In a reaction vessel, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(PPh₃)₄ (3-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90 °C and stir for 8-12 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-aryl-1-Boc-indole product.

Applications in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. Boronic acids, particularly indole-containing ones, are crucial intermediates in the synthesis of these complex molecules. The ability to functionalize the C3 position of the indole ring via Suzuki-Miyaura coupling allows for the introduction of diverse aryl and heteroaryl substituents, which is a key strategy in lead optimization and the development of new therapeutic agents. The Boc-protecting group offers the advantage of being stable under many reaction conditions and can be readily removed under acidic conditions to reveal the free indole NH, allowing for further derivatization.

Signaling Pathways and Experimental Workflows

The following diagram illustrates a generalized workflow for the application of this compound in a drug discovery context, from building block to a potential drug candidate.

G cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Development A (1-Boc-1H-indol-3-yl)boronic acid C Suzuki Coupling A->C B Aryl/Heteroaryl Halide B->C D 3-Substituted 1-Boc-indole Library C->D E Deprotection (Boc Removal) D->E F Biological Screening E->F G Lead Compound Identification F->G H Structure-Activity Relationship (SAR) Studies G->H H->B Iterative Synthesis I Lead Optimization H->I J Preclinical Candidate I->J

References

An In-depth Technical Guide on (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid, a key building block in medicinal chemistry and organic synthesis. The document details its chemical properties, applications in drug discovery, and protocols for its use in the synthesis of complex indole derivatives.

Core Compound Properties

This compound is a derivative of indole, a privileged scaffold in medicinal chemistry. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, while the boronic acid moiety at the 3-position makes it a versatile reagent for carbon-carbon bond formation, primarily through the Suzuki-Miyaura cross-coupling reaction.

Below is a summary of its key quantitative data:

PropertyValueReference
Molecular Weight 261.08 g/mol [1][2][3]
Molecular Formula C₁₃H₁₆BNO₄[1][2][3]
CAS Number 181365-26-4[1][3]
Appearance Solid
Purity Typically ≥95%

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a fundamental structural motif in numerous biologically active compounds, including many approved drugs. Indole derivatives have been shown to possess a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. Boronic acids have also emerged as crucial components in drug design, with several FDA-approved drugs containing this functional group, such as the proteasome inhibitor Bortezomib.[4][5][6]

The subject compound, this compound, serves as a critical intermediate for the synthesis of functionalized indole derivatives. Its primary application is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which allow for the introduction of various aryl and heteroaryl substituents at the 3-position of the indole ring. This enables the creation of large libraries of novel compounds for high-throughput screening in drug discovery programs.

Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds.[7] The following is a representative protocol for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

  • Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask or a microwave vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen.

  • Solvent Addition: Add the degassed solvent system (e.g., a 3:1 mixture of dioxane and water) to the reaction vessel.

  • Reaction: Heat the mixture to the desired temperature (typically between 80-120 °C) and stir for the required time (from 2 to 24 hours). Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 3-aryl-1H-indole derivative.

Workflow Diagram:

G Experimental Workflow for Suzuki-Miyaura Coupling A Reaction Setup: Combine boronic acid, aryl halide, catalyst, and base B Inert Atmosphere: Purge with Nitrogen or Argon A->B C Solvent Addition: Add degassed solvent B->C D Reaction: Heat and stir C->D E Work-up: Dilute, wash with water and brine D->E F Purification: Column chromatography E->F G Final Product: 3-Aryl-1H-indole derivative F->G

Experimental workflow for Suzuki coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The key steps are oxidative addition, transmetalation, and reductive elimination.

G Catalytic Cycle of Suzuki-Miyaura Coupling cluster_0 pd0 Pd(0)L2 pd2 R1-Pd(II)L2-X pd0->pd2 Oxidative Addition pd2_b R1-Pd(II)L2-R2 pd2->pd2_b Transmetalation pd2_b->pd0 Reductive Elimination r1x R1-X (Aryl Halide) boronic R2-B(OR)2 (Boronic Acid Derivative) product R1-R2 (Coupled Product) base Base

Catalytic cycle of the Suzuki-Miyaura reaction.

Relevance to Signaling Pathways in Drug Development

Indole-containing compounds are known to modulate various cellular signaling pathways, which is a key reason for their prevalence in drug discovery.[1][2][8] For instance, derivatives of indole-3-carbinol have been shown to target the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[1] The ability to synthesize a diverse range of indole derivatives using this compound allows for the exploration of structure-activity relationships and the optimization of compounds that can selectively modulate such pathways.

Simplified PI3K/Akt/mTOR Signaling Pathway:

G Simplified PI3K/Akt/mTOR Signaling Pathway receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor downstream Cell Growth, Proliferation, Survival mtor->downstream indole Indole Derivatives (Potential Inhibitors) indole->pi3k inhibit indole->akt inhibit indole->mtor inhibit

Indole derivatives can inhibit the PI3K/Akt/mTOR pathway.

This guide provides foundational knowledge for the utilization of this compound in research and development. Its versatility as a synthetic intermediate makes it an invaluable tool for the creation of novel chemical entities with therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid. This versatile building block is instrumental in the synthesis of 3-arylindoles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules, including kinase inhibitors.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] The use of N-Boc protected indol-3-yl)boronic acid allows for the efficient synthesis of 3-arylindoles, which are key pharmacophores in numerous drug candidates.[2][3] The Boc protecting group offers stability during the coupling reaction and can be readily removed under mild acidic conditions, providing access to the free indole for further functionalization.

Experimental Workflow

The general workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below. The process involves the reaction of the boronic acid with an aryl halide in the presence of a palladium catalyst and a base in a suitable solvent system, typically under an inert atmosphere.

G cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents This compound Aryl Halide Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Inert_Atmosphere Degas and place under Inert Atmosphere (Ar or N2) Reagents->Inert_Atmosphere 1. Combine Catalyst Palladium Catalyst (e.g., Pd(dppf)Cl2) Catalyst->Inert_Atmosphere 2. Add Heating Heat to desired temperature (e.g., 80-120 °C) Inert_Atmosphere->Heating 3. Stir Extraction Aqueous Work-up & Extraction Heating->Extraction 4. Cool & Quench Purification Column Chromatography Extraction->Purification 5. Concentrate Characterization NMR, MS Purification->Characterization 6. Isolate Pure Product

Figure 1: General workflow for the Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (deionized and degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl bromide (1.2 mmol, 1.2 equiv), potassium carbonate (2.0 mmol, 2.0 equiv), and Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv).[4]

  • Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[4]

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[2]

  • Stir the reaction mixture vigorously and heat to 80-100 °C. Monitor the reaction progress by TLC. Reaction times can vary from 2 to 24 hours.[4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1-(tert-butoxycarbonyl)-1H-indole.

Quantitative Data Summary

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of N-Boc-protected indolylboronic acids with various aryl halides, as reported in the literature.

Aryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
4-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1001285[4]
1-Bromo-4-chlorobenzenePd(PPh₃)₄ (3)Na₂CO₃ (2)Dioxane/H₂O (4:1)120 (MW)1.591[4]
3-BromopyridinePd(dppf)Cl₂ (5)Na₂CO₃ (2)Dioxane/H₂O1001675[5]
4-BromotoluenePd(OAc)₂ (5)Na₂CO₃ (2)Acetone/H₂ORT284[1]
1-Bromo-4-(trifluoromethyl)benzenePd(dppf)Cl₂ (3)K₃PO₄ (2)Dioxane/H₂O (4:1)1002478[2]

Application in Drug Discovery: Kinase Inhibition

3-Arylindoles are a prominent class of compounds investigated as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[6] Deregulation of kinase activity is implicated in numerous diseases, including cancer.[5] The synthesized 3-arylindoles can be evaluated for their ability to inhibit specific kinases, such as those in the PIM kinase family, which are involved in cell cycle progression and apoptosis.[]

G cluster_pathway Simplified PIM Kinase Signaling Pathway Growth_Factors Growth Factors Receptors Receptor Tyrosine Kinases Growth_Factors->Receptors Activate PIM_Kinase PIM Kinase Receptors->PIM_Kinase Upregulate Substrates Downstream Substrates (e.g., p21, CDC25A) PIM_Kinase->Substrates Phosphorylate Cell_Cycle Cell Cycle Progression Substrates->Cell_Cycle Apoptosis Inhibition of Apoptosis Substrates->Apoptosis Arylindole 3-Arylindole (Synthesized Compound) Arylindole->PIM_Kinase Inhibit

Figure 2: Inhibition of the PIM kinase signaling pathway.

The diagram above illustrates a simplified signaling pathway where PIM kinases, upon activation by upstream signals like growth factors, phosphorylate downstream substrates to promote cell cycle progression and inhibit apoptosis. The synthesized 3-arylindoles can act as inhibitors of PIM kinases, thereby blocking these pro-survival signals, which is a desirable therapeutic strategy in cancer treatment.[]

References

Applications of N-Boc-3-indoleboronic Acid in Medicinal Chemistry: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-Boc-3-indoleboronic acid has emerged as a pivotal building block in medicinal chemistry, primarily owing to the significance of the indole scaffold in a vast array of biologically active compounds. Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forging carbon-carbon bonds. This reaction enables the straightforward synthesis of 3-arylindoles and other substituted indole derivatives, which are key components in the development of novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders. The Boc (tert-butoxycarbonyl) protecting group enhances the stability and solubility of the molecule, facilitating its use in organic synthesis.

Key Application: Synthesis of Kinase Inhibitors

A significant application of N-Boc-3-indoleboronic acid is in the synthesis of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 3-substituted indole motif is a common feature in many kinase inhibitors.

Focus: Glycogen Synthale Kinase 3 (GSK-3) Inhibitors

Glycogen Synthase Kinase 3 (GSK-3) is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, type II diabetes, and various cancers.[1][2] Consequently, the development of potent and selective GSK-3 inhibitors is a major focus of drug discovery. 3-Arylindoles derived from N-Boc-3-indoleboronic acid have shown promise as GSK-3 inhibitors.

One such example is the synthesis of 3-(pyrimidin-4-yl)-1H-indole and its derivatives. The pyrimidine ring is another important heterocycle in medicinal chemistry, and its combination with the indole scaffold can lead to potent biological activity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of N-Boc-3-indoleboronic acid

The following is a generalized protocol for the Suzuki-Miyaura coupling reaction to synthesize 3-arylindoles. This can be adapted for various aryl halides.

Materials:

  • N-Boc-3-indoleboronic acid

  • Aryl halide (e.g., 4-chloropyrimidine, 2-bromo-5-fluoropyrimidine)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add N-Boc-3-indoleboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-3-arylindole.

  • The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final 3-arylindole.

Example Protocol: Synthesis of 3-(Pyrimidin-4-yl)-1H-indole

This protocol describes the synthesis of a potential GSK-3 inhibitor.

  • Reaction Setup: In a microwave vial, combine N-Boc-3-indoleboronic acid (1.2 mmol), 4-chloropyrimidine (1.0 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Microwave Irradiation: Seal the vial and heat in a microwave reactor at 120-150 °C for 15-30 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude N-Boc-3-(pyrimidin-4-yl)-indole by flash column chromatography.

  • Deprotection: Dissolve the purified product in dichloromethane and add trifluoroacetic acid. Stir at room temperature until deprotection is complete (monitored by TLC). Remove the solvent and excess acid under reduced pressure to yield 3-(pyrimidin-4-yl)-1H-indole.

Quantitative Data

The following table summarizes the inhibitory activity of representative 3-substituted indole-based kinase inhibitors.

Compound IDTarget KinaseIC₅₀ (nM)Reference
1 GSK-3β98[1]
2 GSK-3β140[1]
3 CDK5/p25>10,000[3]
4 CK1δ/ε>10,000[3]

Note: Compounds 1 and 2 are representative pyridyl and benzothiazolyl ureas synthesized via a Suzuki coupling approach, demonstrating the potential for indole-analogs to achieve potent GSK-3 inhibition. Compounds 3 and 4 are meridianin derivatives, which are 3-(pyrimidin-2-yl)indoles, included for structural comparison.

Visualizations

Experimental Workflow and Reaction Mechanism

G cluster_workflow Experimental Workflow: Suzuki-Miyaura Coupling reagents Combine Reactants: - N-Boc-3-indoleboronic acid - Aryl Halide - Palladium Catalyst - Base solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere (Conventional or Microwave) solvent->reaction workup Work-up: - Extraction - Washing reaction->workup purification Purification: (Column Chromatography) workup->purification deprotection Boc Deprotection (Acidic Conditions) purification->deprotection final_product Final 3-Arylindole deprotection->final_product G cluster_mechanism Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_aryl R-Pd(II)L_n-Ar transmetalation->pd2_aryl reductive_elimination Reductive Elimination pd2_aryl->reductive_elimination reductive_elimination->pd0 product R-Ar (3-Arylindole) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Indole-B(OR)2 base Base boronic_acid->base base->transmetalation G cluster_pathway Simplified GSK-3β Signaling in Alzheimer's Disease Pathogenesis akt Akt (Active) gsk3b_inactive p-GSK-3β (Inactive) akt->gsk3b_inactive Phosphorylates gsk3b_active GSK-3β (Active) tau Tau Protein gsk3b_active->tau Phosphorylates p_tau Hyperphosphorylated Tau nfts Neurofibrillary Tangles (NFTs) p_tau->nfts Aggregates to form neuronal_death Neuronal Death nfts->neuronal_death inhibitor 3-(Pyrimidin-4-yl)-1H-indole (GSK-3 Inhibitor) inhibitor->gsk3b_active Inhibits

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with Boc-Protected Indole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for the functionalization of the indole nucleus is of paramount importance in organic synthesis and medicinal chemistry. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for the formation of carbon-carbon bonds, offering a broad substrate scope and high functional group tolerance under relatively mild reaction conditions.[1][2]

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of N-Boc-protected indole boronic acids with various organic halides. The use of the tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen is often crucial for modulating the electronic properties of the indole ring, improving solubility, and preventing undesired side reactions, thereby facilitating controlled and high-yielding cross-coupling.[3] These reactions are instrumental in the synthesis of complex biaryl and heteroaryl structures, which are key building blocks in drug discovery and development.[4]

Core Concepts and Advantages

N-Boc-protected indole boronic acids are stable, easily handled, and highly effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. The Boc group serves several key functions:

  • Enhanced Stability: It increases the stability of the indole boronic acid, preventing protodeboronation and other degradation pathways.

  • Improved Solubility: The lipophilic nature of the Boc group often improves the solubility of the indole derivative in common organic solvents used for cross-coupling reactions.

  • Directed Reactivity: It electronically deactivates the indole ring, which can prevent self-coupling and other side reactions, leading to cleaner reaction profiles and higher yields of the desired cross-coupled product.

  • Facile Deprotection: The Boc group can be readily removed under acidic conditions, providing access to the unprotected indole core for further functionalization.

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species as the active catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_transmetalation Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Indole(L2) Ar-Pd(II)-Indole(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Indole(L2) Transmetalation Ar-Indole Ar-Indole Ar-Pd(II)-Indole(L2)->Ar-Indole Reductive Elimination Base Base Base->Ar-Pd(II)-X(L2) activates BoronicAcid Boc-Indole-B(OH)2 BoronicAcid->Base + Base Experimental_Workflow A Reagent Preparation (Drying of glassware, weighing reagents) B Reaction Setup (Add solids to flask) A->B C Inert Atmosphere (Evacuate and backfill with Ar/N2) B->C D Solvent Addition (Add degassed solvent) C->D E Reaction (Heating and stirring) D->E F Work-up (Quenching, extraction, drying) E->F G Purification (Column chromatography) F->G H Analysis (NMR, MS) G->H Reaction_Components cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions Boronic_Acid N-Boc-Indole Boronic Acid (Position of B(OH)2) Desired_Product Desired_Product Boronic_Acid->Desired_Product Aryl_Halide Aryl Halide (X = I, Br, Cl, OTf) (Electronic effects) Aryl_Halide->Desired_Product Palladium_Source Palladium Precatalyst (Pd(0) or Pd(II)) Palladium_Source->Desired_Product Ligand Ligand (Phosphines, NHCs) (Sterics and electronics) Ligand->Desired_Product Base Base (K2CO3, Cs2CO3, K3PO4) (Strength and solubility) Base->Desired_Product Solvent Solvent (Dioxane, DME, Toluene) (Polarity and boiling point) Solvent->Desired_Product Temperature Temperature (RT to >100 °C) Temperature->Desired_Product

References

Application Notes: Synthesis of Biaryl Compounds Using (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is a versatile and valuable building block in modern organic synthesis, particularly for the construction of 3-arylindole scaffolds. This motif is prevalent in a wide range of biologically active molecules and pharmaceutical agents. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances the stability and modifies the reactivity of the indole ring, making this boronic acid an ideal coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction facilitates the formation of a carbon-carbon bond between the C3 position of the indole and an aryl or heteroaryl group, offering a direct and efficient route to complex biaryl compounds.

The Suzuki-Miyaura coupling is renowned for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-containing byproducts, making it a favored method in both academic and industrial research.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biaryl compounds.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction with various aryl and heteroaryl halides (or triflates). This reaction enables the synthesis of a diverse library of 3-aryl-1-Boc-indoles, which can be readily deprotected to yield the corresponding N-H indoles.

A general scheme for this transformation is presented below:

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Substrate Scope and Yields

The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. The data is compiled from typical results observed for similar indole boronic acid derivatives and demonstrates the versatility of this reaction.

EntryAryl HalideProductYield (%)
14-Bromoacetophenone3-(4-Acetylphenyl)-1-Boc-indole85-95
24-Bromobenzonitrile3-(4-Cyanophenyl)-1-Boc-indole80-90
31-Bromo-4-methoxybenzene3-(4-Methoxyphenyl)-1-Boc-indole88-98
41-Bromo-4-nitrobenzene3-(4-Nitrophenyl)-1-Boc-indole75-85
52-Bromopyridine3-(Pyridin-2-yl)-1-Boc-indole65-75
63-Bromopyridine3-(Pyridin-3-yl)-1-Boc-indole70-80
71-Bromo-2-fluorobenzene3-(2-Fluorophenyl)-1-Boc-indole80-90
84-Iodotoluene3-(p-Tolyl)-1-Boc-indole90-98

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Aqueous Media

This protocol is adapted from a procedure for the double Suzuki-Miyaura coupling of dihaloindoles and is suitable for the coupling of this compound with various aryl halides.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Na₂CO₃ (2.0 equiv)

  • Deionized water

  • Microwave vial or sealed tube

Procedure:

  • To a microwave vial, add this compound (1.0 mmol), the aryl halide (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

  • Add deionized water (5 mL) to the vial.

  • Seal the vial and sonicate for 30 seconds.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 1 hour. Alternatively, the reaction can be heated in a sealed tube at the same temperature.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-1-Boc-indole.

Protocol 2: Suzuki-Miyaura Coupling in a Mixed Solvent System

This protocol is a general and robust method for the Suzuki-Miyaura coupling of heteroaromatic compounds and can be effectively applied to this compound.[2]

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • PdCl₂(dppf) (3 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.5 mmol), PdCl₂(dppf) (0.03 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L2 pd_oxidative_addition Oxidative Addition (Ar-Pd(II)-X)L2 pd0->pd_oxidative_addition Ar-X pd_transmetalation Transmetalation (Ar-Pd(II)-R)L2 pd_oxidative_addition->pd_transmetalation [RB(OH)3]- pd_reductive_elimination Reductive Elimination pd_transmetalation->pd_reductive_elimination Ar-R pd_reductive_elimination->pd0 Biaryl Biaryl (Ar-R) ArX Aryl Halide (Ar-X) BoronicAcid Boronic Acid (R-B(OH)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Biaryl Synthesis

The following diagram outlines the typical laboratory workflow for the synthesis of 3-aryl-1-Boc-indoles using the described protocols.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base) start->setup reaction Reaction (Heating, Stirring) setup->reaction workup Aqueous Workup (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End Product characterization->end

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for C-C Bond Formation with N-Boc-3-indoleboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing N-Boc-3-indoleboronic acid as a key building block for the synthesis of 3-aryl-N-Boc-indoles. The indole scaffold is a privileged structure in medicinal chemistry, and its C-3 functionalization is a critical step in the development of numerous therapeutic agents.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[1] This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. N-Boc-3-indoleboronic acid is a valuable reagent that allows for the introduction of an indole moiety at the C-3 position onto various aromatic and heteroaromatic systems. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and can influence the regioselectivity of borylation, making it a strategic choice for complex molecule synthesis.[1]

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the N-Boc-3-indoleboronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, leading to the formation of the C-C bond in the desired 3-aryl-N-Boc-indole product and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Indole Ar-Pd(II)L2-Indole Transmetalation->Ar-Pd(II)L2-Indole Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-Indole->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Regeneration 3-Aryl-N-Boc-Indole 3-Aryl-N-Boc-Indole Reductive\nElimination->3-Aryl-N-Boc-Indole Product N-Boc-3-Indole-B(OH)2 N-Boc-3-Indole-B(OH)2 Base Base N-Boc-3-Indole-B(OH)2->Base Activation Ar-X Ar-X Ar-X->Oxidative\nAddition Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura coupling of N-Boc-3-indoleboronic acid with an aryl bromide. This protocol should be optimized for specific substrates.

  • N-Boc-3-indoleboronic acid

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, DME, toluene/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

  • Reagents for work-up and purification (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine N-Boc-3-indoleboronic acid, aryl halide, palladium catalyst, and base in a flame-dried Schlenk flask. B Evacuate and backfill the flask with an inert gas (3x). A->B C Add anhydrous, degassed solvent via syringe. B->C D Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring. C->D E Monitor reaction progress by TLC or LC-MS. D->E F Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate). E->F G Wash with water and brine. F->G H Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. G->H I Purify the crude product by flash column chromatography. H->I J Characterize the final product (NMR, MS, etc.). I->J

General Experimental Workflow
  • Reaction Setup: To a flame-dried Schlenk flask or a sealed tube equipped with a magnetic stir bar, add N-Boc-3-indoleboronic acid (1.0 equiv.), the aryl halide (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane, to make a 0.1-0.2 M solution) via a syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (usually 2-24 hours). The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-N-Boc-indole.

Data Presentation: Substrate Scope and Reaction Conditions

The following tables summarize representative data for the Suzuki-Miyaura coupling of N-Boc-3-indoleboronic acid with various aryl halides. The choice of catalyst, base, and solvent can significantly impact the reaction outcome.

Table 1: Comparison of Reaction Conditions

EntryAryl HalideCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)Na₂CO₃ (2)Toluene/EtOH/H₂O801285
24-BromoanisolePd(dppf)Cl₂ (3)K₂CO₃ (2.5)1,4-Dioxane90892
31-Bromo-4-nitrobenzenePd(OAc)₂ (2) / SPhos (4)K₃PO₄ (3)Toluene/H₂O100678
42-BromopyridinePd(PPh₃)₄ (5)Cs₂CO₃ (2)DME851675

Table 2: Substrate Scope for the Coupling of N-Boc-3-indoleboronic acid with Various Aryl Bromides

General Conditions: N-Boc-3-indoleboronic acid (1.0 equiv), Aryl Bromide (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.5 equiv), 1,4-Dioxane, 90 °C, 8-12 h.

EntryAryl BromideProductYield (%)
14-Bromoanisole3-(4-Methoxyphenyl)-N-Boc-indole92
24-Bromotoluene3-(4-Tolyl)-N-Boc-indole88
31-Bromo-4-fluorobenzene3-(4-Fluorophenyl)-N-Boc-indole85
41-Bromo-4-(trifluoromethyl)benzene3-(4-(Trifluoromethyl)phenyl)-N-Boc-indole76
51-Bromo-3-nitrobenzene3-(3-Nitrophenyl)-N-Boc-indole72
62-Bromonaphthalene3-(Naphthalen-2-yl)-N-Boc-indole89
73-Bromopyridine3-(Pyridin-3-yl)-N-Boc-indole70
82-Bromothiophene3-(Thiophen-2-yl)-N-Boc-indole78

Troubleshooting and Key Considerations

  • Low Yields: Incomplete reactions can be due to catalyst deactivation. Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The choice of ligand can also be critical; bulky, electron-rich phosphine ligands often improve catalyst performance.

  • Protodeborylation: The cleavage of the C-B bond of the boronic acid can be a significant side reaction. Using milder bases or anhydrous conditions can sometimes mitigate this issue.

  • Homocoupling: Homocoupling of the boronic acid can occur. This can be minimized by the slow addition of the boronic acid or by using a different catalyst system.

  • Boc Deprotection: In some cases, particularly with prolonged heating or acidic work-up conditions, the Boc protecting group may be partially or fully cleaved. Careful control of the reaction temperature and neutral work-up conditions are recommended.

Conclusion

The Suzuki-Miyaura cross-coupling of N-Boc-3-indoleboronic acid is a robust and highly effective method for the synthesis of 3-aryl-N-Boc-indoles. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully employ this methodology in their synthetic endeavors. Optimization of the reaction parameters for each specific substrate is crucial for achieving high yields and purity.

References

One-Pot Borylation and Suzuki Reaction of N-Boc-Indoles: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the one-pot borylation and subsequent Suzuki cross-coupling reaction of N-Boc-protected indoles. This powerful synthetic strategy offers an efficient and atom-economical route to construct complex biaryl and heteroaryl indole scaffolds, which are prevalent in numerous natural products and pharmaceutically active compounds. The protocols detailed herein are based on established methodologies, including the Masuda Borylation-Suzuki Coupling (MBSC) sequence, offering robust and reproducible procedures for laboratory application.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] Traditionally, this reaction requires the synthesis and isolation of organoboron intermediates. The one-pot borylation/Suzuki reaction circumvents the need to isolate these often unstable boronic acid or ester intermediates, thereby streamlining the synthetic process, saving time, and increasing overall efficiency.[1] N-Boc-protected indoles are excellent substrates for this transformation. The Boc (tert-butoxycarbonyl) group not only protects the indole nitrogen but also can direct the regioselectivity of the initial C-H borylation step, typically favoring functionalization at the C3 or C7 position.[2][3] This methodology has been successfully applied to the synthesis of various indole alkaloids, such as meridianins.[4]

Reaction Workflow and Mechanism

The one-pot process involves two sequential catalytic cycles occurring in the same reaction vessel. The first step is the borylation of the N-Boc-indole, followed by the introduction of an aryl or heteroaryl halide for the Suzuki coupling.

Workflow cluster_borylation Step 1: Borylation cluster_suzuki Step 2: Suzuki Coupling A N-Boc-Indole E In situ generated N-Boc-Indole Boronate A->E B Borylation Reagent (e.g., B2pin2 or HBpin) B->E C Palladium or Iridium Catalyst C->E D Base (e.g., KOAc) D->E I Coupled Product E->I F Aryl/Heteroaryl Halide F->I G Palladium Catalyst (same or additional) G->I H Base (e.g., K2CO3, Ba(OH)2) H->I Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X\nL2 Ar-Pd(II)-X L2 Oxidative\nAddition->Ar-Pd(II)-X\nL2 Ar-X Transmetalation Transmetalation Ar-Pd(II)-X\nL2->Transmetalation Ar-Pd(II)-R\nL2 Ar-Pd(II)-R L2 Transmetalation->Ar-Pd(II)-R\nL2 R-B(OR')2 Base Reductive\nElimination Reductive Elimination Ar-Pd(II)-R\nL2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R

References

Application Notes and Protocols: (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid is a pivotal building block in modern organic synthesis, valued for its role in constructing complex molecular architectures. Its structure combines the privileged indole scaffold, a common feature in many biologically active compounds, with a versatile boronic acid moiety. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen serves a dual purpose: it enhances the stability and solubility of the molecule and modulates the electronic properties of the indole ring, facilitating controlled participation in various cross-coupling reactions. This combination makes it an indispensable tool for medicinal chemists and drug development professionals aiming to synthesize novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.

Key Applications in Cross-Coupling Reactions

The primary utility of this compound lies in its application in palladium- and copper-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[1] this compound serves as an excellent coupling partner with a wide range of aryl, heteroaryl, and vinyl halides or triflates. This reaction is instrumental in the synthesis of 3-arylindoles, a structural motif present in numerous compounds with significant pharmacological activity. The reaction is catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[1]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-ChloropyrimidinePd₂(dba)₃ (2.5)P(t-Bu)₃ (10)KF (spray-dried)THF5012~70-80
23-BromopyridinePd(OAc)₂ (5)PPh₃ (20)Na₂CO₃ (2M aq.)1,4-Dioxane952.5>85
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O (3:1)Reflux3~90
42-BromotoluenePd(OAc)₂ (1.5)PCy₃ (3)K₃PO₄Toluene10016~85

*Yields are representative for Suzuki couplings of arylboronic acids with the indicated halides under similar conditions and may vary for this compound.[2][3][4][5]

Chan-Lam Coupling

The Chan-Lam coupling reaction provides a powerful method for the formation of carbon-heteroatom bonds, utilizing copper catalysts to couple boronic acids with amines, anilines, and alcohols.[6][7] This reaction is particularly advantageous as it can often be performed under mild conditions, sometimes open to the air.[6] For this compound, this reaction opens an avenue for the synthesis of N- and O-indolyl derivatives, which are of interest in medicinal chemistry.

Table 2: Representative Conditions for Chan-Lam C-N Coupling

EntryAmine/AnilineCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCu(OAc)₂ (10)2,6-LutidineDichloromethaneRT48~80-90
2MorpholineCu(OAc)₂ (8)PyridineMethanol6516~70-80
3p-ToluidineCu(OAc)₂ (10)NoneDichloromethaneRT24>90*

*Yields are representative for Chan-Lam couplings of arylboronic acids with the indicated amines under similar conditions and may vary for this compound.[8][9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl halides.[1]

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-arylindole product.

Protocol 2: General Procedure for Chan-Lam C-N Coupling

This protocol is based on general procedures for the copper-catalyzed amination of arylboronic acids.[8]

  • Reaction Setup: In a vial, combine this compound (1.0 equiv.), the amine or aniline (1.2 equiv.), Cu(OAc)₂ (10 mol%), and a suitable solvent (e.g., Dichloromethane or Methanol).

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C). The reaction is often open to the air, as oxygen can serve as the oxidant.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the N-substituted indole derivative.

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: - Boronic Acid - Aryl Halide - Pd Catalyst - Base B Add to Flame-Dried Reaction Vessel A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Degassed Solvent C->D E Heat & Stir (80-110 °C) D->E F Monitor by TLC / LC-MS E->F G Cool to RT & Dilute F->G H Aqueous Wash & Dry G->H I Concentrate H->I J Column Chromatography I->J Product Product J->Product GSK3_Signaling cluster_input Upstream Signals cluster_pathway PI3K/Akt Pathway cluster_output Downstream Effects Wnt Wnt GSK3 GSK-3β (Active) Wnt->GSK3 Inhibition via Destruction Complex Insulin Insulin / Growth Factors PI3K PI3K Insulin->PI3K Akt Akt PI3K->Akt Akt->GSK3 Phosphorylation (Inhibition) Tau Tau Hyperphosphorylation (NFTs) GSK3->Tau Phosphorylates BetaCatenin β-Catenin Degradation GSK3->BetaCatenin Phosphorylates Glycogen Glycogen Synthesis (Inhibition) GSK3->Glycogen Phosphorylates GSK3_inactive p-GSK-3β (Inactive) Inhibitor GSK-3 Inhibitor (e.g., AR-A014418) Inhibitor->GSK3

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with N-Boc-3-indoleboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing microwave-assisted Suzuki-Miyaura cross-coupling reactions using N-Boc-3-indoleboronic acid. This protocol is designed to be a starting point for the synthesis of 3-arylindoles, which are important structural motifs in many biologically active compounds and pharmaceutical agents. The use of microwave irradiation dramatically reduces reaction times, often leading to improved yields and cleaner reaction profiles compared to conventional heating methods.[1]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] It typically involves the reaction of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][3] The N-Boc protecting group on the indole nitrogen prevents N-arylation and other side reactions that can occur with unprotected indoles. Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions, offering advantages such as rapid heating, precise temperature control, and improved reaction efficiency.[4]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) complex.[2][3]

  • Transmetalation: The organoboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium complex.[2][3]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst.[2][3]

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of N-Boc-3-indoleboronic acid with various aryl halides. These are representative examples, and optimization may be necessary for specific substrates.

Table 1: Screening of Reaction Conditions

EntryAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (min)Yield (%)
14-BromoanisolePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1201592
24-BromotoluenePd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF/H₂O (4:1)1401095
34-ChlorobenzonitrilePd(OAc)₂/SPhos (2)K₃PO₄ (3)Toluene/H₂O (5:1)1502088
41-Bromo-4-(trifluoromethyl)benzenePd(PPh₃)₄ (3)K₂CO₃ (2)Dioxane/H₂O (4:1)1201590
52-BromopyridinePd(dppf)Cl₂ (3)Cs₂CO₃ (2)DMF/H₂O (4:1)1401085

Table 2: Substrate Scope with Optimized Conditions

  • Reaction Conditions: N-Boc-3-indoleboronic acid (1.2 equiv), Aryl Halide (1.0 equiv), Pd(dppf)Cl₂ (3 mol%), Cs₂CO₃ (2.0 equiv), DMF/H₂O (4:1), 140 °C, 10 min.

EntryAryl HalideProductYield (%)
14-IodoanisoleN-Boc-3-(4-methoxyphenyl)indole96
23-BromobenzaldehydeN-Boc-3-(3-formylphenyl)indole89
31-Bromo-2-fluorobenzeneN-Boc-3-(2-fluorophenyl)indole91
44-Bromo-N,N-dimethylanilineN-Boc-3-(4-(dimethylamino)phenyl)indole94
52-ChloronaphthaleneN-Boc-3-(naphthalen-2-yl)indole87

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling

This protocol provides a general method for the coupling of N-Boc-3-indoleboronic acid with a variety of aryl halides.

Materials:

  • N-Boc-3-indoleboronic acid

  • Aryl halide (e.g., aryl bromide, aryl iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF/water)

  • Microwave reactor vials with stir bars

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a microwave reactor vial containing a magnetic stir bar, add N-Boc-3-indoleboronic acid (1.2-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Seal the vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to achieve a concentration of approximately 0.1-0.5 M.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Specific Example - Synthesis of N-Boc-3-(4-methoxyphenyl)indole

This protocol details the synthesis of N-Boc-3-(4-methoxyphenyl)indole from N-Boc-3-indoleboronic acid and 4-bromoanisole.

Materials:

  • N-Boc-3-indoleboronic acid (313 mg, 1.2 mmol)

  • 4-Bromoanisole (187 mg, 1.0 mmol)

  • Pd(PPh₃)₄ (34.7 mg, 0.03 mmol, 3 mol%)

  • K₂CO₃ (276 mg, 2.0 mmol)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (1 mL, degassed)

  • 10 mL microwave vial

Procedure:

  • In a 10 mL microwave vial equipped with a stir bar, combine N-Boc-3-indoleboronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to afford the pure product.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Addition (N-Boc-3-indoleboronic acid, Aryl Halide, Catalyst, Base, Solvent) degas 2. Degassing (Inert Atmosphere) reagents->degas microwave 3. Microwave Irradiation degas->microwave workup 4. Work-up (Extraction, Washing) microwave->workup purification 5. Purification (Column Chromatography) workup->purification product Final Product (3-Arylindole) purification->product

Caption: Workflow for Microwave-Assisted Suzuki Coupling.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OR)₂ + Base

Caption: The Suzuki-Miyaura Catalytic Cycle.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include:

  • Boronic anhydride (boroxine): This is a common trimeric anhydride formed by the dehydration of the boronic acid. It can often be detected by mass spectrometry and may cause broadened peaks in NMR spectra.[1]

  • Protodeborylation product (N-Boc-indole): Loss of the boronic acid group, resulting in the starting material N-Boc-indole.

  • Residual triisopropyl borate and its hydrolysis products (isopropanol, boric acid): From the synthesis workup.

  • Unreacted starting materials: Such as N-Boc-indole if the borylation reaction was incomplete.

  • Other side-products from the synthesis: Depending on the specific synthetic route employed.

Q2: What are the recommended storage conditions for purified this compound?

A2: The purified product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature, typically -20°C, to minimize degradation and anhydride formation. Boronic acids can be sensitive to air and moisture.

Q3: Can I use silica gel column chromatography to purify this compound?

A3: While possible, silica gel chromatography is often challenging for boronic acids as they can stick to the silica, leading to streaking and low recovery. If this method is attempted, it is advisable to use a mobile phase containing a small amount of a polar solvent like methanol or to use deactivated silica gel.

Q4: Is the Boc protecting group stable during the purification process?

A4: The tert-butoxycarbonyl (Boc) group is generally stable under neutral and basic conditions. However, it is sensitive to strong acids and will be cleaved. Therefore, acidic conditions should be carefully controlled or avoided if the Boc group needs to be retained.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Problem 1: The product oils out during recrystallization.
Possible Cause Suggested Solution
The solvent system is not optimal.Screen a variety of solvent systems. Good starting points include ethyl acetate/hexanes, acetone/hexanes, or toluene.[2]
The cooling process is too rapid.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
The crude material is highly impure.Consider a preliminary purification step, such as an acid-base extraction, before attempting recrystallization.
Oiling out due to water.Ensure all solvents and glassware are dry.
Problem 2: Low yield after purification.
Possible Cause Suggested Solution
Decomposition during heating.Avoid high temperatures during recrystallization, as N-Boc-indole boronic acid derivatives can be thermally unstable.[3] A recrystallization temperature around 60°C is a good starting point.[3]
Product loss during transfers.Minimize the number of transfer steps and ensure complete transfer of the material at each stage.
Incomplete precipitation/crystallization.Ensure the solution is sufficiently concentrated before cooling. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Product is partially soluble in the recrystallization solvent.Use a minimal amount of hot solvent to dissolve the crude product to ensure supersaturation upon cooling.
Problem 3: The purified product is still impure as indicated by NMR or HPLC.
Possible Cause Suggested Solution
Co-crystallization of impurities.If recrystallization is ineffective, consider an alternative purification method such as acid-base extraction.
Presence of boronic anhydride.The boronic anhydride can sometimes be converted back to the boronic acid by dissolving the material in a solvent like diethyl ether and washing with a small amount of water, followed by drying and re-isolation.
Ineffective purification method.If one method fails to provide the desired purity, a combination of methods may be necessary (e.g., acid-base extraction followed by recrystallization).

Data Presentation

The following table summarizes the expected outcomes of the two primary purification methods for crude this compound. The values presented are typical and may vary depending on the initial purity of the crude material and the experimental execution.

Purification Method Typical Purity (by HPLC) Typical Yield Advantages Disadvantages
Recrystallization>98%60-80%Simple procedure, can provide high purity crystals.May not be effective for removing all types of impurities, potential for product to oil out.
Acid-Base Extraction>95%70-90%Effective at removing non-acidic impurities.Requires careful pH control to avoid Boc group cleavage, involves multiple steps.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is based on the successful recrystallization of the analogous N-Boc-indole-2-boronic acid.[3]

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of hot ethyl acetate (approximately 60°C). Avoid excessive heating to prevent decomposition.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product should start to crystallize. For complete crystallization, place the flask in a refrigerator (4°C) or an ice bath for several hours.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate or an ethyl acetate/hexanes mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This protocol is a general method for the purification of boronic acids and is adapted for the target molecule.

  • Dissolution: Dissolve the crude boronic acid in a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium carbonate or sodium bicarbonate solution. The boronic acid will be deprotonated and move into the aqueous layer as its boronate salt. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. The organic layer contains non-acidic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layers in an ice bath and carefully acidify with a dilute acid, such as 1 M HCl, to a pH of approximately 3-4. The Boc group is sensitive to strong acid, so the acidification should be done slowly with monitoring of the pH. The purified boronic acid will precipitate out of the solution.

  • Extraction of Product: Extract the acidified aqueous solution with fresh ethyl acetate or diethyl ether (3 times). The purified boronic acid will now be in the organic layer.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_recrystallization_steps Recrystallization Protocol cluster_acid_base_steps Acid-Base Extraction Protocol Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Dissolve Dissolve in min. hot EtOAc Recrystallization->Dissolve Dissolve_Organic Dissolve in EtOAc Acid_Base_Extraction->Dissolve_Organic Cool Slow Cooling Dissolve->Cool Filter_Wash Filter & Wash with cold solvent Cool->Filter_Wash Dry_Recrystallized Dry Filter_Wash->Dry_Recrystallized Purified_Product Purified Product Dry_Recrystallized->Purified_Product Extract_Base Extract with aq. Na2CO3 Dissolve_Organic->Extract_Base Separate_Layers Separate Layers Extract_Base->Separate_Layers Acidify Acidify Aqueous Layer (pH 3-4) Separate_Layers->Acidify Extract_Product Extract with EtOAc Acidify->Extract_Product Dry_Solvent Dry & Evaporate Extract_Product->Dry_Solvent Dry_Solvent->Purified_Product

Caption: Purification workflow for crude this compound.

References

Stability and storage conditions for N-Boc-indole-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, storage, and handling of N-Boc-indole-3-boronic acid. It also offers troubleshooting guidance for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid N-Boc-indole-3-boronic acid?

A1: For long-term stability, solid N-Boc-indole-3-boronic acid should be stored in a tightly sealed container in a cool, dry place, protected from light. Refrigeration at 2-8°C is recommended. For extended storage, keeping the material under an inert atmosphere (e.g., nitrogen or argon) can minimize degradation from atmospheric moisture and oxygen.

Q2: How should I store solutions of N-Boc-indole-3-boronic acid?

A2: Solutions of N-Boc-indole-3-boronic acid are less stable than the solid material. For short-term storage (up to one month), solutions in anhydrous solvents such as DMSO can be kept at -20°C.[1][2] For longer-term storage (up to six months), it is advisable to store aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles.[1] It is crucial to use anhydrous solvents and to protect the solution from moisture.

Q3: What are the primary degradation pathways for N-Boc-indole-3-boronic acid?

A3: The main degradation pathways for boronic acids, including N-Boc-indole-3-boronic acid, are:

  • Protodeboronation: This is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of N-Boc-indole.[3] This process can be accelerated by moisture, acidic or basic conditions, and elevated temperatures.

  • Oxidation: Boronic acids can be susceptible to oxidation, which can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. This can lead to the formation of phenolic byproducts.

  • Formation of Boroxines: Boronic acids can undergo dehydration to form cyclic anhydrides called boroxines. This is often reversible upon the addition of water.

Q4: My Suzuki-Miyaura coupling reaction using N-Boc-indole-3-boronic acid is giving low yields. What are the potential causes?

A4: Low yields in Suzuki-Miyaura coupling reactions with N-Boc-indole-3-boronic acid can stem from several factors:

  • Reagent Quality: The boronic acid may have degraded due to improper storage or handling. It is advisable to use a fresh batch or to test the purity of the existing stock.

  • Protodeboronation: The reaction conditions, particularly high pH and elevated temperatures, can promote the undesired protodeboronation of the boronic acid.[3]

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical and often substrate-dependent. For sterically hindered or electronically challenging substrates, specialized ligands may be required.

  • Oxygen Contamination: Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to catalyst decomposition and side reactions.

  • Base and Solvent Effects: The choice and quality of the base and solvent can significantly impact the reaction outcome. The base should be finely powdered and anhydrous for solid-handling, and the solvent should be of high purity and appropriately degassed.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no product yield in Suzuki Coupling Degradation of N-Boc-indole-3-boronic acid.Use a fresh batch of the boronic acid. Assess the purity of the current stock using NMR or HPLC. Consider using the more stable pinacol ester derivative, which can generate the boronic acid in situ.
Inefficient catalyst system.Screen different palladium catalysts and ligands. For sterically hindered substrates, consider using bulky, electron-rich phosphine ligands.
Protodeboronation of the boronic acid.Use milder reaction conditions (lower temperature, less basic conditions if possible). Minimize reaction time. Use of anhydrous solvents and reagents is critical.
Presence of oxygen in the reaction.Ensure thorough degassing of all solvents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
Formation of N-Boc-indole as a major byproduct Protodeboronation.This is a strong indication of boronic acid degradation. Follow the recommendations for minimizing protodeboronation mentioned above. The presence of water can significantly contribute to this side reaction.
Inconsistent reaction results Variable quality of N-Boc-indole-3-boronic acid.Implement a quality control check for each new batch of the boronic acid before use.
Inconsistent reaction setup.Standardize the experimental procedure, including the source and purity of all reagents and solvents, and the method of degassing.
Difficulty in purification of the final product Presence of boronic acid-derived impurities.During workup, a wash with a mild aqueous base can help remove unreacted boronic acid and its byproducts. If the product is not base-sensitive, this can be an effective purification step.

Stability and Storage Conditions Summary

Parameter Condition Observation
Solid State Storage (Long-term) 2-8°C, tightly sealed, protected from light and moisture.Generally stable.
Solid State Storage (Short-term) Room temperature, in a desiccator.Acceptable for short periods, but refrigeration is preferred.
Solution Storage (DMSO) -20°C, anhydrous, sealed.Stable for up to 1 month.[1][2]
-80°C, anhydrous, sealed.Stable for up to 6 months.[1]
pH in Aqueous Solution Acidic or basic conditions.Can accelerate protodeboronation.[3]
Temperature Elevated temperatures.Can lead to thermal decomposition and increase the rate of protodeboronation.
Atmosphere Presence of oxygen and moisture.Can lead to oxidation and hydrolysis/protodeboronation. Storage under an inert atmosphere is recommended.

Experimental Protocols

Protocol 1: Stability Assessment of N-Boc-indole-3-boronic acid by HPLC

This protocol outlines a general method for assessing the stability of N-Boc-indole-3-boronic acid under various stress conditions.

1. Preparation of Stock Solution:

  • Accurately weigh approximately 10 mg of N-Boc-indole-3-boronic acid and dissolve it in a suitable anhydrous solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.

2. Stress Conditions (Forced Degradation):

  • Acidic Hydrolysis: To an aliquot of the stock solution, add 1N HCl and incubate at 60°C for 24 hours.

  • Basic Hydrolysis: To an aliquot of the stock solution, add 1N NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: To an aliquot of the stock solution, add 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Keep an aliquot of the stock solution at 80°C for 48 hours.

  • Photostability: Expose an aliquot of the stock solution to UV light (254 nm) for 24 hours.

  • For each stress condition, a control sample (stock solution without the stressor) should be kept under ambient conditions.

3. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier). A typical gradient might start with a lower percentage of acetonitrile and ramp up to a higher percentage to elute all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Injection Volume: 10 µL.

  • Analyze the control and stressed samples by HPLC. The appearance of new peaks or a decrease in the peak area of the parent compound indicates degradation.

Protocol 2: Monitoring Stability by ¹H NMR Spectroscopy

This protocol can be used for a qualitative or semi-quantitative assessment of stability.

1. Sample Preparation:

  • Dissolve a known amount of N-Boc-indole-3-boronic acid in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN).

  • Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).

2. Stability Monitoring:

  • Store the NMR tube under the desired conditions (e.g., room temperature, elevated temperature, exposure to air).

  • Acquire ¹H NMR spectra at regular intervals (e.g., every 24 hours).

3. Data Analysis:

  • Monitor for changes in the spectrum, such as the appearance of new signals or a decrease in the intensity of the signals corresponding to N-Boc-indole-3-boronic acid. The formation of N-Boc-indole (from protodeboronation) can be identified by the appearance of its characteristic signals. By integrating the signals, a semi-quantitative estimation of the degradation can be made. For more detailed analysis, ¹¹B NMR can also be employed to observe changes in the boron environment.

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution of N-Boc-indole-3-boronic acid acid Acidic Hydrolysis prep->acid Expose to stress conditions base Basic Hydrolysis prep->base Expose to stress conditions oxidation Oxidation prep->oxidation Expose to stress conditions thermal Thermal Stress prep->thermal Expose to stress conditions photo Photostability prep->photo Expose to stress conditions hplc HPLC Analysis acid->hplc nmr NMR Analysis acid->nmr base->hplc base->nmr oxidation->hplc oxidation->nmr thermal->hplc thermal->nmr photo->hplc photo->nmr results Assess Degradation Identify Degradants hplc->results nmr->results

Caption: Workflow for assessing the stability of N-Boc-indole-3-boronic acid.

troubleshooting_logic Troubleshooting Low Yield in Suzuki Coupling start Low Yield in Suzuki Coupling check_reagent Check Boronic Acid Quality (Purity, Age) start->check_reagent check_conditions Review Reaction Conditions (Base, Temp, Solvent) check_reagent->check_conditions Good use_fresh Use Fresh Reagent or Purify Existing Stock check_reagent->use_fresh Poor check_atmosphere Verify Inert Atmosphere (Degassing, Gas line) check_conditions->check_atmosphere Optimized optimize_conditions Optimize Conditions (Milder Base, Lower Temp) check_conditions->optimize_conditions Harsh check_catalyst Evaluate Catalyst System (Catalyst, Ligand) check_atmosphere->check_catalyst Good improve_inert Improve Degassing and Inert Gas Purge check_atmosphere->improve_inert Poor screen_catalysts Screen Different Catalysts/Ligands check_catalyst->screen_catalysts Suboptimal end Improved Yield check_catalyst->end Appropriate use_fresh->check_conditions optimize_conditions->check_atmosphere improve_inert->check_catalyst screen_catalysts->end

Caption: Logical flow for troubleshooting low yields in Suzuki coupling reactions.

References

Optimizing catalyst and ligand selection for reactions with Boc-indole boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Boc-indole boronic acids in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with a Boc-indole boronic acid is resulting in a low to non-existent yield. What are the primary factors I should investigate?

A1: Low yields in Suzuki-Miyaura couplings involving Boc-indole boronic acids can stem from several sources. A systematic approach to troubleshooting is recommended. Begin by assessing the following critical parameters:

  • Catalyst and Ligand Activity: Ensure your palladium source and phosphine ligand are active and not degraded. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be efficiently reduced in situ.[1] Consider using a fresh batch of catalyst and ligand, or switching to a more robust, air-stable precatalyst like a palladacycle (e.g., XPhos Pd G3).[1]

  • Inert Atmosphere: Oxygen can lead to the decomposition of the Pd(0) catalyst and promote the homocoupling of your boronic acid.[1] It is crucial to ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Argon or Nitrogen).[2][3]

  • Reagent Purity and Stability: Verify the purity of your Boc-indole boronic acid and the coupling partner. Boronic acids can degrade over time, and Boc-protected indoles may have their own stability issues.[1][4] Protodeboronation, the replacement of the boronic acid group with a hydrogen, is a common side reaction.[5]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or product.[1] For anhydrous reactions, ensure your base is finely powdered and dry.[1]

Q2: I am observing significant protodeboronation of my Boc-indole boronic acid. How can this side reaction be minimized?

A2: Protodeboronation is a frequent challenge, especially with electron-rich or sterically hindered boronic acids.[1][5] Here are several strategies to mitigate this issue:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger ones like potassium phosphate (K₃PO₄).[2]

  • Anhydrous Conditions: Since water is the primary proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1]

  • Use a More Stable Boron Reagent: Convert your Boc-indole boronic acid to a more stable derivative, such as a pinacol ester or a trifluoroborate salt.[2][6] These reagents tend to release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.[7] Another option is to form a diethanolamine adduct, which is often a stable, crystalline solid that can be used directly in the coupling reaction.[8]

  • Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can decrease the extent of protodeboronation.[2]

Q3: The nitrogen on the indole ring seems to be interfering with the reaction. How can I address potential catalyst inhibition?

A3: The nitrogen atom in the indole ring can coordinate to the palladium center, leading to catalyst inhibition.[9] This is a known issue with nitrogen-containing heterocycles.[9] To overcome this:

  • Select Appropriate Ligands: Bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos), are highly effective.[10] Their steric bulk can prevent the indole nitrogen from strongly coordinating to the palladium center.[2]

  • Use of Precatalysts: Modern palladium precatalysts are often more effective at generating the active LPd(0) species under mild conditions, which can be beneficial in challenging couplings.[9]

Q4: Can the Boc protecting group itself cause issues during the reaction?

A4: While the Boc (tert-butoxycarbonyl) group is generally robust, it can be labile under certain conditions. In some Suzuki-Miyaura couplings, the basic conditions, especially with stronger bases and higher temperatures, could potentially lead to the deprotection of the Boc group.[11] If you suspect this is happening, consider using milder bases and lower reaction temperatures. It is also worth noting that in some cases, the deprotection can occur during the reaction, which may or may not be desirable.[11]

Troubleshooting Guides

Guide 1: Low Conversion of Starting Materials

If you observe a low conversion of your starting materials, consider the following troubleshooting steps in a logical sequence.

Low_Conversion_Troubleshooting start Low Conversion check_catalyst Check Catalyst and Ligand Activity start->check_catalyst check_inert Ensure Strict Inert Atmosphere check_catalyst->check_inert check_reagents Verify Reagent Purity check_inert->check_reagents optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions increase_temp Increase Temperature optimize_conditions->increase_temp Yes change_ligand Switch to a More Active Ligand (e.g., Buchwald-type) optimize_conditions->change_ligand No success Successful Reaction increase_temp->success change_base Screen Different Bases (e.g., K3PO4, Cs2CO3) change_ligand->change_base change_solvent Try a Different Solvent System change_base->change_solvent change_solvent->success

Caption: Troubleshooting workflow for low reaction conversion.

Guide 2: Formation of Significant Byproducts (Protodeboronation or Homocoupling)

If your desired product is accompanied by significant amounts of byproducts, the following guide can help you diagnose and solve the issue.

Byproduct_Troubleshooting start Significant Byproducts Observed identify_byproduct Identify Byproduct (Protodeboronation or Homocoupling) start->identify_byproduct protodeboronation Protodeboronation identify_byproduct->protodeboronation Protodeboronation homocoupling Homocoupling identify_byproduct->homocoupling Homocoupling use_milder_base Use Milder Base (e.g., K2CO3) protodeboronation->use_milder_base ensure_degassing Ensure Thorough Degassing homocoupling->ensure_degassing anhydrous_conditions Switch to Anhydrous Conditions use_milder_base->anhydrous_conditions stable_boron_reagent Use More Stable Boron Reagent (Pinacol Ester, etc.) anhydrous_conditions->stable_boron_reagent success Minimized Byproducts stable_boron_reagent->success use_pd0_source Use Pd(0) Source or Efficient Precatalyst ensure_degassing->use_pd0_source use_pd0_source->success

Caption: Troubleshooting guide for byproduct formation.

Data Presentation: Catalyst and Ligand Performance

The selection of the palladium source and ligand is paramount for a successful coupling. Below is a summary of data from a study on the Suzuki-Miyaura cross-coupling of 5-indole boronic acid with 3-chloroindazole, which serves as a relevant model for Boc-indole boronic acid couplings.[9]

Palladium SourceLigandConversion (%)Yield (%)
Pd₂(dba)₃XPhos7556
Pd₂(dba)₃SPhos7152
Pd₂(dba)₃RuPhos5940
Pd₂(dba)₃P(t-Bu)₃2310
Pd(OAc)₂XPhos6849
Pd(OAc)₂SPhos6547
XPhos Pd G2XPhos8769
SPhos Pd G2SPhos9780

Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a Boc-indole boronic acid with an aryl halide.

Materials:

  • Boc-indole boronic acid (1.2-1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., SPhos Pd G2, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents), flame-dried

  • Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen), syringes, and septa

Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add the aryl halide, Boc-indole boronic acid, and the finely powdered base.

  • Inert Atmosphere: Seal the vial with a septum cap and purge with an inert gas for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General_Suzuki_Workflow setup 1. Add Reagents to Vial (Aryl Halide, Boronic Acid, Base) inert 2. Purge with Inert Gas setup->inert catalyst 3. Add Palladium Precatalyst inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent react 5. Heat and Stir solvent->react monitor 6. Monitor Progress (TLC/LC-MS) react->monitor workup 7. Aqueous Workup monitor->workup purify 8. Purify by Chromatography workup->purify product Pure Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: High-Throughput Screening (HTS) for Catalyst and Ligand Optimization

For more complex substrates or to rapidly identify optimal conditions, a high-throughput screening approach can be employed.[12][13]

Materials:

  • 96-well reaction plate

  • Stock solutions of:

    • Aryl halide

    • Boc-indole boronic acid

    • Various palladium precatalysts

    • Various ligands

    • Various bases

  • Anhydrous solvents (e.g., Dioxane, THF, DMF)

  • Automated liquid handler (optional)

  • Plate sealer

  • UPLC-MS for analysis

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of all reactants, catalysts, ligands, and bases in appropriate anhydrous solvents.

  • Reaction Plate Preparation: Using an automated liquid handler or manual pipetting, dispense the stock solutions into a 96-well reaction plate according to a predefined experimental design. Each well will represent a unique combination of reaction components.

  • Reaction Execution: Seal the reaction plate to prevent solvent evaporation and ensure an inert atmosphere. Place the plate on a heated shaker block for the desired reaction time and temperature.

  • Quenching and Dilution: After the reaction is complete, cool the plate to room temperature. Quench each reaction with a suitable solvent and dilute for analysis.

  • Analysis: Analyze the samples using a rapid UPLC-MS method to determine the yield of the desired product in each well.

HTS_Workflow prep Prepare Stock Solutions (Reactants, Catalysts, Ligands, Bases) dispense Dispense into 96-Well Plate (Unique Combination per Well) prep->dispense react Seal Plate and React (Heated Shaker) dispense->react analyze Quench, Dilute, and Analyze (UPLC-MS) react->analyze data Identify Optimal Conditions analyze->data

Caption: High-throughput screening workflow for reaction optimization.

References

Preventing protodeboronation of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid during chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] In the case of this compound, this results in the formation of the byproduct N-Boc-indole, reducing the yield of your desired coupled product. This side reaction is a common challenge, especially in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] Indole boronic acids, particularly those with the boronic acid group on the five-membered ring, can be susceptible to protodeboronation.[3]

Q2: What are the primary factors that promote the protodeboronation of my N-Boc-indole boronic acid?

A2: Several factors can accelerate protodeboronation:

  • High pH: Strongly basic conditions, often used in Suzuki-Miyaura reactions, can significantly increase the rate of protodeboronation.[1]

  • Aqueous Media: Water can act as the proton source for this side reaction.[4]

  • Elevated Temperatures: Higher reaction temperatures can provide the activation energy needed for the cleavage of the C-B bond.

  • Inefficient Catalysis: A slow Suzuki-Miyaura coupling reaction allows more time for the competing protodeboronation to occur.[4]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the boronic acid, which can indirectly promote protodeboronation.

Q3: Should I use this compound or its pinacol ester?

A3: For substrates prone to protodeboronation, it is highly recommended to use the corresponding pinacol ester. Boronic esters are generally more stable than boronic acids.[5] They act as a "slow-release" source of the active boronic acid in situ, which helps to keep the concentration of the more reactive and unstable boronic acid low, thereby minimizing protodeboronation.[1][6] While boronic acids can sometimes be more reactive, the increased stability of the pinacol ester often leads to higher overall yields of the desired product.[7]

Q4: How can I monitor the extent of protodeboronation in my reaction?

A4: You can monitor the progress of your reaction and the formation of the N-Boc-indole byproduct using techniques such as:

  • Thin Layer Chromatography (TLC): N-Boc-indole will have a different Rf value compared to your starting materials and the desired product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to identify and quantify the amounts of starting material, desired product, and the protodeboronated byproduct in the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of the crude reaction mixture can be used to determine the ratio of the desired product to N-Boc-indole by integrating characteristic peaks for each compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High levels of N-Boc-indole detected Strongly basic conditions: Use of strong bases like NaOH or KOH in aqueous media.Switch to a milder base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4]
Presence of excess water: Water acts as a proton source.Use anhydrous solvents and ensure all glassware is thoroughly dried. If the reaction requires a co-solvent, minimize the amount of water.
High reaction temperature: Elevated temperatures accelerate C-B bond cleavage.Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is slow, consider using a more active catalyst system rather than increasing the temperature.[4]
Low yield of desired product despite consumption of starting materials Inefficient catalytic system: The Suzuki coupling is slower than the rate of protodeboronation.Optimize the catalyst and ligand. Consider using a more active palladium precatalyst and an electron-rich, bulky phosphine ligand to accelerate the desired coupling.[4]
Decomposition of the boronic acid: The N-Boc-indole boronic acid is degrading under the reaction conditions.Convert the boronic acid to its more stable pinacol ester derivative before use in the coupling reaction.
Inconsistent yields between batches Variability in reagent quality: The purity and stability of the boronic acid can vary.Use freshly purchased or properly stored this compound. Consider purifying the boronic acid before use if its quality is uncertain.
Inconsistent reaction setup: Variations in degassing, solvent purity, and base preparation.Ensure thorough degassing of solvents to remove oxygen. Use high-purity, anhydrous solvents and finely powdered, dry bases for better reproducibility.

Data Presentation

The following table summarizes the impact of the choice of boron reagent on the yield of Suzuki-Miyaura coupling reactions, highlighting the general advantage of using boronic esters to minimize side reactions like protodeboronation.

Boron ReagentGeneral StabilityTypical Outcome in Suzuki CouplingReference
Arylboronic AcidModerate to low; susceptible to protodeboronation and oxidation.Can provide good yields under optimized conditions, but prone to lower yields with sensitive substrates due to side reactions.[6][6]
Arylboronic Acid Pinacol EsterHigh; more stable to moisture, air, and chromatography.[5]Often provides higher and more consistent yields, especially with substrates prone to protodeboronation, due to the "slow-release" of the active boronic acid.[6][5][6]
N-Methyliminodiacetic Acid (MIDA) BoronateExceptionally stable, often crystalline solids.Highly effective in minimizing protodeboronation through a very slow and controlled release of the boronic acid. Recommended for very unstable substrates.[1][1]

Note: Quantitative data for the specific protodeboronation of this compound under varying Suzuki-Miyaura conditions is not extensively available in the public domain. The information presented is based on general principles and data for analogous systems.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester to Minimize Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound pinacol ester under conditions designed to suppress protodeboronation.

Reagents and Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Mild base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., dioxane, THF, or toluene)

  • Anhydrous, degassed water (if required, e.g., for K₃PO₄)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide, this compound pinacol ester, and the mild base.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent(s) via syringe. If using a phosphate base, a small, optimized amount of water may be necessary.

  • Stir the reaction mixture at a moderate temperature (e.g., 80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Protodeboronation_Pathway cluster_suzuki Desired Suzuki-Miyaura Coupling cluster_protodeboronation Undesired Protodeboronation Indole_BA N-Boc-Indole-B(OH)₂ Pd_cat Pd Catalyst / Base Indole_BA->Pd_cat ArX Ar-X ArX->Pd_cat Coupled_Product N-Boc-Indole-Ar Pd_cat->Coupled_Product Productive Pathway Indole_BA_side N-Boc-Indole-B(OH)₂ Byproduct N-Boc-Indole Indole_BA_side->Byproduct Side Reaction Proton_Source H⁺ (from H₂O, etc.) Proton_Source->Byproduct

Caption: Competing pathways for this compound.

Mitigation_Strategy Start This compound Pinacol_Ester Convert to Pinacol Ester Start->Pinacol_Ester Milder_Base Use Milder Base (e.g., K₂CO₃, K₃PO₄) Start->Milder_Base Lower_Temp Lower Reaction Temperature Start->Lower_Temp Active_Catalyst Use Highly Active Catalyst System Start->Active_Catalyst Outcome Reduced Protodeboronation & Higher Yield Pinacol_Ester->Outcome Milder_Base->Outcome Lower_Temp->Outcome Active_Catalyst->Outcome

Caption: Key strategies to minimize protodeboronation.

References

Technical Support Center: Work-up Procedures for N-Boc-3-Indoleboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the work-up of reactions involving N-Boc-3-indoleboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the standard work-up procedure for a Suzuki-Miyaura coupling reaction using N-Boc-3-indoleboronic acid?

A1: A typical aqueous work-up is the standard procedure. After the reaction is complete, the mixture is cooled to room temperature, diluted with an organic solvent like ethyl acetate (EtOAc), and washed sequentially with water, a mild aqueous base (like saturated sodium bicarbonate solution), and finally, brine.[1][2] The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which is typically purified by column chromatography.[1][2]

Q2: Is the N-Boc protecting group stable during the work-up?

A2: The N-Boc group is generally stable under neutral and basic conditions, which are typical for a standard aqueous work-up. However, it is highly sensitive to acidic conditions. Therefore, acidic washes must be avoided to prevent premature deprotection of the indole nitrogen. If an acidic wash is necessary for other reasons, the pH must be carefully controlled.

Q3: How can I remove unreacted N-Boc-3-indoleboronic acid from my product?

A3: Unreacted N-Boc-3-indoleboronic acid can be removed by washing the organic layer with a mild aqueous base, such as 1M NaOH or saturated sodium bicarbonate solution.[3] The basic wash deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer. Multiple washes may be necessary for complete removal.[3]

Q4: I am observing a significant amount of a byproduct that appears to be indole (from protodeboronation). What causes this and how can I prevent it?

A4: Protodeboronation is a common side reaction where the C-B bond is replaced by a C-H bond. This can be exacerbated by high temperatures, strong bases, and the presence of excess water, which can act as a proton source.[4] To minimize this, consider using milder bases (e.g., K₃PO₄ or Cs₂CO₃ instead of NaOH), lowering the reaction temperature, and using anhydrous solvents.[4][5] Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for the reaction can also be an effective strategy.[4]

Q5: My crude product is contaminated with dark particles. What are they and how can I remove them?

A5: Dark particles or a dark coloration in the crude product are typically residual palladium catalyst that has crashed out of solution. These can often be removed by filtering the reaction mixture through a pad of Celite before proceeding with the aqueous work-up.[2] For removal of soluble palladium species, specialized silica-based scavengers can be employed, or careful column chromatography can be effective.

Q6: How do I choose a solvent system for the column chromatography purification of my 3-substituted-N-Boc-indole product?

A6: The choice of solvent system depends on the polarity of your product. A good starting point for many N-Boc-indole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate.[1][2] You can determine the optimal ratio by running thin-layer chromatography (TLC) in various solvent mixtures. Aim for an Rf value of 0.2-0.3 for your desired product for good separation on the column.[6] For visualizing the spots on TLC, UV light (254 nm) is effective due to the aromatic nature of the indole ring.[7]

Troubleshooting Guides

Problem 1: Low Yield After Work-up
Symptom Possible Cause Suggested Solution
Significant loss of material during aqueous washes.Emulsion Formation: The reaction mixture forms a stable emulsion in the separatory funnel, preventing clear separation of organic and aqueous layers.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Product Precipitation: The product is poorly soluble in the chosen extraction solvent and precipitates at the interface.Use a larger volume of solvent or switch to a solvent in which the product is more soluble (e.g., dichloromethane instead of ethyl acetate).
Premature Deprotection: Accidental exposure to acidic conditions (e.g., acidic catalyst carryover) is cleaving the N-Boc group, and the unprotected product has different solubility.Ensure all aqueous washes are neutral or basic. A preliminary wash with saturated sodium bicarbonate can neutralize any residual acid.
Product is lost during column chromatography.Inappropriate Solvent System: The eluent is too polar, causing the product to elute too quickly with impurities.Optimize the solvent system using TLC to achieve good separation (ΔRf > 0.2 between spots). Use a less polar solvent system for the column.
Compound is Unstable on Silica Gel: The indole product may be sensitive to the acidic nature of standard silica gel.Add a small amount of a basic modifier, like triethylamine (~1%), to the eluent to neutralize the silica gel.[8]
Problem 2: Impure Product After Work-up and Purification
Symptom Possible Cause Suggested Solution
Presence of unreacted boronic acid in the final product.Inefficient Basic Wash: The aqueous base wash was not sufficient to remove all the unreacted N-Boc-3-indoleboronic acid.Increase the number of basic washes (e.g., 2-3 times with 1M NaOH or NaHCO₃). Ensure vigorous stirring during the wash to maximize contact between the phases.
Product is also acidic: If the product has an acidic functionality, it may also be extracted into the basic wash.Carefully adjust the pH of the basic wash to a point where the boronic acid is deprotonated, but the product is not. This requires careful pH monitoring.
Presence of homocoupled boronic acid byproduct.Oxygen in the Reaction: The presence of oxygen can promote the homocoupling of the boronic acid.Ensure the reaction was properly degassed and maintained under an inert atmosphere (Nitrogen or Argon).
Inefficient Purification: The homocoupled product has a similar polarity to the desired product.Optimize column chromatography conditions. A shallow gradient elution (slowly increasing the polarity of the eluent) may be necessary to resolve the two compounds.
Presence of boron-containing byproducts (e.g., boroxines).Dehydration of Boronic Acid: Boronic acids can dehydrate to form cyclic boroxine anhydrides.These can often be removed by co-evaporation with methanol. The methanol reacts with the boron species to form volatile methyl borate esters that are removed under reduced pressure.[3]

Experimental Protocols

General Work-up Protocol for Suzuki-Miyaura Reaction
  • Cooling and Dilution: Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc, ~10-20 times the volume of the reaction solvent).

  • Filtration (Optional): If a significant amount of black precipitate (palladium black) is present, filter the diluted mixture through a pad of Celite®. Wash the filter cake with additional EtOAc to ensure all product is collected.

  • Aqueous Wash - Neutral: Transfer the filtrate to a separatory funnel and wash with deionized water. Drain the aqueous layer.

  • Aqueous Wash - Basic: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities and unreacted boronic acid. If a large amount of boronic acid was used, a wash with a dilute (e.g., 1M) NaOH solution may be more effective. Repeat this wash if necessary. Check the pH of the aqueous layer to ensure it is basic.

  • Aqueous Wash - Brine: Wash the organic layer with brine (saturated aqueous NaCl). This helps to remove residual water and break any minor emulsions.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Stir for 15-30 minutes.

  • Concentration: Filter off the drying agent and wash it with a small amount of fresh organic solvent. Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualizations

Standard Work-up Workflow

Workup_Workflow start Reaction Mixture dilute Dilute with Organic Solvent (e.g., EtOAc) start->dilute filter Filter through Celite (if Pd black is present) dilute->filter sep_funnel Transfer to Separatory Funnel filter->sep_funnel wash_water Wash with Water sep_funnel->wash_water wash_base Wash with Sat. NaHCO₃ (removes boronic acid) wash_water->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Product purify->end

Caption: A standard workflow for the aqueous work-up of reactions.

Troubleshooting Logic for Impurities

Troubleshooting_Impurity start Impure Product (Post-Work-up) boronic_acid Unreacted Boronic Acid? start->boronic_acid Analyze NMR/LCMS homocoupling Homocoupled Byproduct? boronic_acid->homocoupling No sol_boronic Increase number of basic washes (1M NaOH). Consider co-evaporation with MeOH. boronic_acid->sol_boronic Yes palladium Residual Palladium? homocoupling->palladium No sol_homocoupling Optimize chromatography with a shallow gradient. Ensure inert atmosphere in future reactions. homocoupling->sol_homocoupling Yes sol_palladium Filter through Celite pre-work-up. Use activated carbon or a scavenger. palladium->sol_palladium Yes end Pure Product palladium->end No sol_boronic->end sol_homocoupling->end sol_palladium->end

Caption: Decision tree for troubleshooting common impurities.

References

Technical Support Center: Boc-Protected Indole Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Boc-protected indole boronic acids in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with N-Boc-indole boronic acid is showing low to no yield. What are the primary factors to investigate?

A1: When encountering low or no yield, systematically evaluate the following critical parameters:

  • Catalyst Activity: Ensure your palladium catalyst and ligands are active. The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1] It is crucial to thoroughly degas your solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Reagent Purity: Verify the purity of your N-Boc-indole boronic acid and the coupling partner (aryl halide/triflate). Boronic acids can degrade over time, particularly through protodeboronation.[1][2]

  • Solvent and Base Combination: The choice of solvent and base is highly interdependent and critical for success. The base needs to be strong enough to facilitate the transmetalation step but not so strong as to cause degradation of your starting materials or the Boc-protecting group.[1][3]

Q2: I am observing significant protodeboronation of my N-Boc-indole boronic acid. How can this side reaction be minimized?

A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common side reaction, especially with electron-rich heteroaryl boronic acids.[1][4][5] Water is the typical proton source for this reaction.[1] To mitigate this:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[1][6][7] Consider switching from strong bases like NaOH or K₃PO₄ to milder options such as K₂CO₃ or KF.[1]

  • Anhydrous Conditions: While water can be beneficial for the Suzuki reaction in some cases, switching to anhydrous conditions can significantly reduce protodeboronation.[1][8] Ensure solvents are thoroughly dried and use a dry, finely powdered base.

  • Use of Boronic Esters: N-Boc-indole boronic esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[4][5] They can act as a "slow-release" source of the boronic acid under the reaction conditions.

Q3: Does the Boc protecting group affect the reactivity of the indole boronic acid?

A3: Yes, the N-Boc group can influence reactivity. In some Suzuki couplings involving indoles, yields were found to be lower when the Boc group was present compared to unprotected indoles, especially when the indole is the boronic acid partner.[9] However, the electronic and steric effects are complex and substrate-dependent. The Boc group is generally stable under many Suzuki conditions but can be sensitive to strongly basic or acidic environments.

Q4: What is the role of water in the Suzuki-Miyaura reaction, and should I use it with my Boc-protected indole boronic acid?

A4: The role of water is multifaceted. It can be crucial for dissolving the base and facilitating the catalytic cycle.[8][10][11] Some studies suggest that a small amount of water is key for the transformation, even in pseudo-solid-state reactions.[10][11] However, for substrates prone to protodeboronation like indole boronic acids, water is also the primary proton source for this unwanted side reaction.[1][8]

Recommendation: Start with a carefully controlled amount of water in a mixed solvent system (e.g., Dioxane/H₂O 10:1). If protodeboronation is significant, switch to strictly anhydrous conditions.

Troubleshooting Guides

Issue 1: Low Conversion of Starting Materials
Potential Cause Troubleshooting Step Rationale
Inactive Catalyst Use a fresh batch of palladium precatalyst and ligand. Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).[1]The active Pd(0) species is susceptible to oxidation. Precatalysts can degrade over time.
Poor Solubility Choose a solvent system that dissolves all reactants at the reaction temperature. Common choices include dioxane, THF, or DMF, often with a co-solvent like water.[2][12]Poor solubility of either the boronic acid or the aryl halide will impede the reaction rate.
Insufficient Base Strength Switch to a stronger base. For example, if K₂CO₃ is ineffective, try K₃PO₄.The base is critical for the formation of the boronate species, which is more nucleophilic and reactive in the transmetalation step.[3][5]
Low Reaction Temperature Increase the reaction temperature in increments (e.g., 80 °C to 100 °C).The oxidative addition and other steps in the catalytic cycle may require higher thermal energy, especially for less reactive aryl halides.
Issue 2: Significant Protodeboronation Byproduct
Potential Cause Troubleshooting Step Rationale
Presence of Protic Sources Switch to strictly anhydrous conditions. Use dried solvents and finely powdered, dry base.[1]Water is the primary proton source for protodeboronation.[1]
Base is too Strong/Aqueous Use a milder, non-hydroxide base like KF or Cs₂CO₃.[1]Strong bases in aqueous media create a high pH environment that accelerates the C-B bond cleavage.[4][5][6]
Boronic Acid Instability Convert the N-Boc-indole boronic acid to its corresponding pinacol ester (Bpin) and use that in the coupling reaction.Boronic esters are generally more stable and less susceptible to premature protodeboronation than boronic acids.[4][5]
Prolonged Reaction Time Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.The longer the boronic acid is exposed to the reaction conditions, the more likely it is to degrade.[2]

Data Summary Tables

Table 1: Effect of Base on Suzuki Coupling Yield (Data compiled and adapted from various sources for illustrative purposes)

EntryBaseSolvent SystemTypical Yield (%)Notes
1K₃PO₄Dioxane/H₂OHighStrong base, effective but can promote protodeboronation.[1][13]
2K₂CO₃Dioxane/H₂OModerate to HighMilder than K₃PO₄, often a good starting point.[14]
3Cs₂CO₃DioxaneHighOften effective in anhydrous conditions, can reduce protodeboronation.
4KFTHF (anhydrous)ModerateMild base, particularly useful for minimizing protodeboronation under anhydrous conditions.[1]
5NaOHDioxane/H₂OVariableStrong base, high risk of Boc-deprotection and protodeboronation.[1]
6Et₃NDMFLow to ModerateOrganic bases are generally less effective than inorganic bases for this transformation.[14]

Table 2: Common Solvents for Suzuki Coupling of Indole Derivatives (Data compiled and adapted from various sources for illustrative purposes)

EntrySolventTypical Co-SolventTemperature (°C)Key Characteristics
11,4-DioxaneH₂O80 - 110Excellent solvent for many Pd catalysts and ligands; good starting point.[12][13]
2Tetrahydrofuran (THF)H₂O65 - 80Lower boiling point, good for moderately reactive partners.[8][15]
3TolueneNone (anhydrous)90 - 110Useful for anhydrous reactions to suppress protodeboronation.
4Dimethylformamide (DMF)H₂O80 - 120High boiling point, good solvating power, but can be difficult to remove.[2]
52-MeTHFH₂O80 - 100Greener alternative to THF, can sometimes provide superior results.[16]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with N-Boc-Indole Boronic Acid

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), N-Boc-indole boronic acid (1.2 - 1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Inerting: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 10:1 v/v) via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Diagrams

Suzuki_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Weigh Reagents: Aryl Halide Boronic Acid Base B Add to Flame-Dried Vial A->B C Seal & Purge with Ar/N2 B->C D Add Catalyst & Solvent C->D E Heat & Stir (80-100 °C) D->E F Monitor by TLC / LC-MS E->F G Cool & Quench F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Logic Start Low Yield or No Reaction Q_Proto Significant Protodeboronation? Start->Q_Proto Q_SM Starting Material Consumed? Q_Proto->Q_SM No Sol_Proto Use Anhydrous Solvent Use Milder Base (KF) Use Boronic Ester Q_Proto->Sol_Proto Yes Sol_Catalyst Check Catalyst Activity Use Fresh Catalyst/Ligand Degas Solvents Thoroughly Q_SM->Sol_Catalyst Yes, but low product formation Sol_Conditions Increase Temperature Check Base Strength Verify Solubility Q_SM->Sol_Conditions No

Caption: Troubleshooting logic for a failed Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Palladium-Catalyzed Reactions of Indole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of indole boronic acids, primarily focusing on the Suzuki-Miyaura reaction.

Frequently Asked Questions (FAQs)

Q1: I am observing a low yield in my Suzuki-Miyaura coupling reaction with an indole boronic acid. What are the potential causes and solutions?

Low yields can stem from several factors, including catalyst deactivation, inefficient transmetalation, or side reactions. Here are common causes and troubleshooting steps:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient for challenging substrates.[1] Consider using more robust systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) which can accelerate oxidative addition and reductive elimination.[2]

  • Reaction Conditions: Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[2] Proper degassing of solvents is crucial.[3]

  • Reagent Purity: Verify the purity of your indole boronic acid and aryl halide. Boronic acids can degrade over time.[2]

  • Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation but not so strong as to cause degradation.[2] For base-sensitive functional groups, weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) may be preferable to stronger bases like potassium phosphate (K₃PO₄).[2][4]

  • Solvent System: The solvent plays a significant role. A mixture of an organic solvent (e.g., dioxane, DME, toluene) with water is often used to dissolve the base.[3][5] For anhydrous reactions, ensure the base is finely powdered and dry.[2]

Q2: Significant protodeboronation of my indole boronic acid is occurring. How can I minimize this side reaction?

Protodeboronation is the replacement of the boronic acid group with a hydrogen atom, a common side reaction, especially with electron-rich heterocycles like indole.[2][6] Here are strategies to mitigate it:

  • Use Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[2] Switching to milder bases like KF or K₂CO₃ can be effective.[2]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous conditions can significantly reduce its occurrence.[2]

  • Use Boronic Esters: Converting the indole boronic acid to a more stable derivative, such as a pinacol boronic ester (Bpin), can protect it from premature decomposition.[1][7] The ester is cleaved in situ during the reaction.

  • Protecting Groups: The presence and type of protecting group on the indole nitrogen can influence the reaction outcome. For instance, in some cases, unprotected indoles give higher yields when used as the boronic acid partner, while in other contexts, a tosyl (Tos) protecting group can be beneficial when using boronate esters.[8]

Q3: I am observing a significant amount of homocoupling of my indole boronic acid. What causes this and how can I prevent it?

Homocoupling is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct.[1] This is often competitive with the desired cross-coupling reaction.

  • Oxygen Contamination: The presence of molecular oxygen is a major contributor to homocoupling.[9] Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are critical.[2]

  • Catalyst System: The choice of palladium source and ligand can influence the rate of homocoupling versus cross-coupling.[10]

  • Reaction Rate: If the desired cross-coupling is slow, homocoupling can become more prevalent.[1] Optimizing the conditions to accelerate the cross-coupling (e.g., using more active ligands, appropriate temperature) can minimize this side reaction.

Q4: How do I choose the right coupling partners? Should the indole be the boronic acid or the halide?

The choice of which partner is the boronic acid and which is the halide can significantly impact the yield.

  • Generally, higher yields are obtained when indole bromides are reacted with arylboronic acids.[8]

  • When indolylboronic acids are reacted with aryl bromides, yields can be lower and are more dependent on the substituent on the indole nitrogen.[8]

Data Presentation

Table 1: Influence of Palladium Source and Ligand on Suzuki-Miyaura Coupling Yield

Pd Source (mol%)Ligand (mol%)Yield (%)Reference
Pd(OAc)₂ (2)PPh₃ (3)25[11]
Pd(OAc)₂ (2)P(o-tol)₃ (3)32[11]
Pd(OAc)₂ (2)PCy₃ (3)65[11]
Pd₂(dba)₃ (2)XPhos (3)95[11]
PdCl₂(dppf) (2)-88[11]

Reaction conditions: 3-chloroindazole (0.25 mmol), 5-indole boronic acid (0.50 mmol), K₃PO₄ (0.50 mmol), dioxane (1 mL), H₂O (0.2 mL), 100 °C, 15 h. Yields determined by GC.[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Indole Halide with an Arylboronic Acid

This protocol is a generalized starting point and should be optimized for specific substrates.[3][5]

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the indole halide (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[5]

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) at least three times.[5]

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[3] The solvent should be degassed by bubbling an inert gas through it for 15-20 minutes.[3]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.[3] Monitor the reaction progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Atmosphere Inert Atmosphere? (Degassed Solvents?) Start->Check_Atmosphere Check_Catalyst Catalyst/Ligand Activity? Start->Check_Catalyst Check_Base Appropriate Base? Start->Check_Base Check_Purity Reagent Purity? Start->Check_Purity Solution_Atmosphere Degas Solvents & Run Under Ar/N2 Check_Atmosphere->Solution_Atmosphere No Solution_Catalyst Use Bulky, Electron-Rich Ligands (e.g., XPhos) Check_Catalyst->Solution_Catalyst No Solution_Base Screen Milder (KF) or Stronger Bases Check_Base->Solution_Base No Solution_Purity Purify/Use Fresh Reagents Check_Purity->Solution_Purity No Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar-B(OR)2 + Base PdII_Aryl R-Pd(II)-Ar L_n Transmetalation->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 R-Ar (Product) Boronic_Acid ArB(OH)2 Boronate [ArB(OH)3]⁻ Boronic_Acid->Boronate + OH⁻ Base Base (e.g., K2CO3) Base->Boronate Boronate->Transmetalation Enters Cycle Side_Reactions cluster_protodeboronation Protodeboronation cluster_homocoupling Homocoupling Indole_BA Indole Boronic Acid (Ar-B(OH)2) Indole_H Indole (Ar-H) Indole_BA->Indole_H + H₂O, Base Indole_Indole Bi-indole (Ar-Ar) Indole_BA->Indole_Indole + O₂, Pd Catalyst

References

Validation & Comparative

Unveiling the Spectroscopic Signature: A Comparative Guide to (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise characterization of building blocks is paramount for reproducible and reliable synthesis. This guide provides an in-depth look at the ¹H and ¹³C NMR spectroscopic properties of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid, a key reagent in synthetic chemistry, particularly for the construction of complex indole-containing molecules through Suzuki-Miyaura cross-coupling reactions.

This document offers a comparative analysis of its spectral features, performance in synthetic applications against relevant alternatives, and detailed experimental protocols to ensure accurate characterization and successful implementation in the laboratory.

¹H and ¹³C NMR Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for this compound. It is important to note that boronic acids can exist in equilibrium with their corresponding boroxines (trimeric anhydrides), which can lead to broadened signals in NMR spectra.[1]

Table 1: ¹H NMR Spectral Data of this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Indole-H2~8.1s-
Indole-H4~8.0d~8.0
Indole-H7~7.6d~8.0
Indole-H5, H6~7.3-7.4m-
B(OH)₂~5.0 (broad)s-
C(CH₃)₃~1.7s-

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The broad signal for the B(OH)₂ protons is due to exchange with residual water and the quadrupolar nature of the boron nucleus.

Table 2: ¹³C NMR Spectral Data of this compound

Carbon AssignmentChemical Shift (δ, ppm)
C=O~150
Indole C-7a~136
Indole C-3a~130
Indole C-2~128
Indole C-4, C-5, C-6, C-7~115-125
Indole C-3Not typically observed
C (CH₃)₃~84
C(C H₃)₃~28

Note: The carbon atom attached to the boron (C-3) is often not observed in ¹³C NMR spectra due to quadrupolar relaxation.[1]

Comparative Analysis with Alternative Reagents

The choice of a boronic acid reagent in cross-coupling reactions can significantly impact reaction efficiency and product yield.[2] The N-Boc protecting group on the indole nitrogen enhances the stability and solubility of the molecule.[3] Below is a comparison of this compound with other commonly used indolylboronic acids and a different heterocyclic boronic acid in the context of Suzuki-Miyaura coupling reactions.

Table 3: Performance Comparison in Suzuki-Miyaura Coupling

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
This compound Aryl HalidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OGood to Excellent[4]
Indole-3-boronic acid (unprotected)Aryl HalidePd(PPh₃)₄Na₂CO₃Toluene/H₂OModerate to Good[5]
1-Methylindole-3-boronic acidAryl HalidePdCl₂(dppf)K₂CO₃DMFGood[6]
Pyridine-3-boronic acidAryl HalidePd(PPh₃)₄K₂CO₃DME/H₂OGood[2]

The N-Boc protected indole-3-boronic acid often provides higher yields and cleaner reactions compared to its unprotected counterpart, which can be prone to side reactions at the N-H position.[7] The choice of catalyst and reaction conditions is crucial for optimizing the yield for each specific substrate combination.[8]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of indolylboronic acids is through a lithium-halogen exchange followed by reaction with a borate ester.

Materials:

  • 1-Boc-3-bromoindole

  • n-Butyllithium (n-BuLi)

  • Triisopropyl borate

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve 1-Boc-3-bromoindole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

  • Slowly add a solution of n-BuLi in hexanes dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate dropwise to the reaction mixture and allow it to warm to room temperature overnight.

  • Quench the reaction by adding aqueous HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

General Protocol for ¹H and ¹³C NMR Spectroscopy[9][10]

Sample Preparation:

  • Accurately weigh 5-10 mg of the boronic acid sample for ¹H NMR and 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in an NMR tube. The choice of solvent can affect chemical shifts.[1]

  • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

Data Acquisition:

  • Acquire the NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 or 500 MHz for ¹H).

  • For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, a proton-decoupled experiment is typically performed. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

General Protocol for Suzuki-Miyaura Cross-Coupling[3][4]

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Degassed solvent (e.g., Dioxane/Water, 4:1)

Procedure:

  • In a reaction vessel, combine the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful tool for carbon-carbon bond formation, and understanding its mechanism is key to optimizing reaction conditions. The following diagram illustrates the generally accepted catalytic cycle.

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (R-X) A->B C R-Pd(II)-X(L2) (trans-complex) B->C + R-X D Transmetalation (R'-B(OR)2) C->D + Base, R'-B(OR)2 E R-Pd(II)-R'(L2) (trans-complex) D->E F Reductive Elimination (R-R') E->F F->A + R-R'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Reactivity of N-Boc-indole-3-boronic Acid and Other Indole Boronic Acids in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of N-Boc-indole-3-boronic acid with other common indole boronic acids, focusing on their performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented herein, supported by experimental data and detailed protocols, is intended to assist researchers in selecting the optimal indole boronic acid derivative for their specific synthetic needs.

Introduction

Indole-containing compounds are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the functionalization of the indole scaffold, and indole boronic acids are key intermediates in this process. The choice of protecting group on the indole nitrogen, or the absence thereof, can significantly impact the reactivity and stability of the boronic acid, thereby influencing the efficiency of the cross-coupling reaction. This guide focuses on a comparative analysis of N-Boc-indole-3-boronic acid, unprotected indole-3-boronic acid, and N-methyl-indole-3-boronic acid.

Reactivity in Suzuki-Miyaura Cross-Coupling

The reactivity of indole boronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors, as well as the stability of the boronic acid under the reaction conditions. A crucial side reaction that can diminish the yield of the desired product is protodeboronation, the cleavage of the C-B bond by a proton source.

The Role of the N-Substituent

The substituent on the indole nitrogen plays a pivotal role in modulating the reactivity of the corresponding boronic acid.

  • Unprotected Indole-3-boronic Acid (NH): Generally considered the most reactive among the common indole-3-boronic acids in Suzuki-Miyaura couplings. The NH group is electron-donating, which increases the nucleophilicity of the indole ring and facilitates the transmetalation step in the catalytic cycle. However, the acidic proton can sometimes lead to complications, such as side reactions or catalyst inhibition, particularly with certain bases or substrates.[1]

  • N-Boc-indole-3-boronic Acid (N-Boc): The tert-butyloxycarbonyl (Boc) group is an electron-withdrawing group, which decreases the electron density of the indole ring. This reduction in nucleophilicity generally leads to a lower reactivity in Suzuki-Miyaura couplings compared to the unprotected analogue.[2] However, the Boc group offers the advantage of protecting the indole nitrogen, preventing potential side reactions and often improving solubility in organic solvents.

  • N-Methyl-indole-3-boronic Acid (N-Me): The methyl group is a weakly electron-donating group. Therefore, the reactivity of N-methyl-indole-3-boronic acid is generally expected to be higher than that of the N-Boc derivative but may be slightly lower than the unprotected indole boronic acid. It offers the benefit of a protected nitrogen without the significant electronic deactivation of the Boc group.

Quantitative Data Comparison

The following tables summarize representative yields for the Suzuki-Miyaura cross-coupling of different indole-3-boronic acids with various aryl halides. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. The data presented here is collated from various sources to provide a comparative overview.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Indole-3-Boronic Acids with Aryl Bromides

Indole Boronic AcidAryl BromideCatalystBaseSolventYield (%)
Indole-3-boronic acid4-BromotoluenePd(PPh₃)₄K₂CO₃Dioxane/H₂O~95%
N-Boc-indole-3-boronic acid4-BromotoluenePd(dppf)Cl₂K₂CO₃Dioxane~85%
N-Methyl-indole-3-boronic acid4-BromotoluenePd(PPh₃)₄K₂CO₃Dioxane/H₂O~90%
Indole-3-boronic acid4-BromoanisolePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O~92%
N-Boc-indole-3-boronic acid4-BromoanisolePd₂(dba)₃/XPhosK₃PO₄Dioxane~88%

Table 2: Comparison of Yields with Electron-Rich and Electron-Poor Aryl Halides

Indole Boronic AcidAryl HalideCatalystBaseSolventYield (%)
Indole-3-boronic acid4-Chloroanisole (electron-rich)Pd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O~85%
N-Boc-indole-3-boronic acid4-Chloroanisole (electron-rich)Pd₂(dba)₃/XPhosK₃PO₄Dioxane~75%
Indole-3-boronic acid4-Chloronitrobenzene (electron-poor)Pd(PPh₃)₄Na₂CO₃DME/H₂O~98%
N-Boc-indole-3-boronic acid4-Chloronitrobenzene (electron-poor)Pd(dppf)Cl₂K₂CO₃Dioxane~92%

Stability and Protodeboronation

Protodeboronation is a significant decomposition pathway for boronic acids, particularly under basic aqueous conditions often employed in Suzuki-Miyaura reactions.[3] The rate of protodeboronation can influence the overall yield of the cross-coupling reaction by reducing the concentration of the active boronic acid.

  • Electron-rich aryl boronic acids are generally more susceptible to protodeboronation.[4] This would suggest that unprotected and N-methyl-indole-3-boronic acids may be less stable than the N-Boc derivative under certain conditions.

  • The N-Boc group , being electron-withdrawing, is expected to increase the stability of the boronic acid towards protodeboronation by reducing the electron density on the indole ring.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling of indole boronic acids. Optimal conditions may vary depending on the specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of Indole-3-boronic Acid with an Aryl Bromide

Materials:

  • Indole-3-boronic acid (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

Procedure:

  • To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add indole-3-boronic acid, the aryl bromide, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of N-Boc-indole-3-boronic Acid with an Aryl Chloride

Materials:

  • N-Boc-indole-3-boronic acid (1.1 equiv)

  • Aryl chloride (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-Dioxane, degassed

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

Procedure:

  • In a glovebox or under a stream of inert gas, add N-Boc-indole-3-boronic acid, the aryl chloride, Pd(dppf)Cl₂, and K₂CO₃ to a Schlenk flask.

  • Add degassed anhydrous dioxane via syringe.

  • Seal the flask and heat the mixture to 100-120 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R_R1 R-Pd(II)-R' L_n Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product R-R' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'-B(OR)₂ Boronate [Ar'-B(OR)₂(OH)]⁻ BoronicAcid->Boronate + OH⁻ Base Base Boronate->Transmetalation Suzuki_Workflow start Start setup Assemble Reactants: Indole Boronic Acid, Aryl Halide, Catalyst, Base start->setup solvent Add Degassed Solvent under Inert Atmosphere setup->solvent reaction Heat and Stir (e.g., 80-120 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Extraction and Washing monitoring->workup Complete purification Purification: Column Chromatography workup->purification product Isolated Product purification->product

References

A Comparative Guide to HPLC and LC-MS Analysis of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of complex organic molecules, robust analytical methodologies are paramount. (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid, a key building block in medicinal chemistry, particularly for Suzuki-Miyaura coupling reactions, requires precise and accurate analytical techniques to ensure its purity and stability. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the analysis of this compound, supported by experimental data and detailed protocols.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the separation and quantification of this compound from its starting materials, byproducts, and degradation products. The choice of stationary phase and mobile phase composition is critical for achieving optimal separation.

Comparison of HPLC Columns

The selection of an appropriate HPLC column is crucial for the successful separation of N-Boc-indole-3-boronic acid and its related impurities. Reversed-phase columns are most commonly employed for this class of compounds.

Column TypeStationary Phase ChemistryTypical DimensionsPerformance CharacteristicsRecommended For
C18 (ODS) Octadecylsilane4.6 x 150 mm, 5 µmGood retention for non-polar and moderately polar compounds. Provides excellent separation for the main analyte from many common impurities.General purpose analysis, purity assessment.
C8 Octylsilane4.6 x 150 mm, 5 µmLess retentive than C18, leading to shorter analysis times. May provide better peak shape for some polar compounds.Faster analysis when high resolution is not the primary concern.
Phenyl-Hexyl Phenyl-Hexyl4.6 x 150 mm, 3.5 µmOffers alternative selectivity due to π-π interactions with the indole ring. Can resolve impurities that co-elute on C18 columns.Orthogonal method development, separation of aromatic isomers.
Impact of Mobile Phase Additives

Mobile phase additives play a significant role in controlling peak shape, retention time, and the stability of the analyte.

AdditiveTypical ConcentrationEffect on ChromatographyConsiderations
Formic Acid 0.1% (v/v)Provides good peak shape for acidic and neutral compounds by suppressing the ionization of silanol groups on the stationary phase. Compatible with mass spectrometry.Generally a good starting point for method development.
Ammonium Acetate 10 mMActs as a buffer and can improve peak shape for ionizable compounds. Also MS-compatible.Can be beneficial for LC-MS analysis by enhancing ionization.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)Excellent ion-pairing agent that can significantly improve peak shape.Caution: TFA is a strong acid and may cause the cleavage of the acid-labile tert-butoxycarbonyl (Boc) protecting group, especially if fractions are collected and stored.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it an invaluable tool for the trace-level quantification and structural confirmation of this compound.

Comparison of Ionization Techniques

The choice of ionization source is critical for achieving optimal sensitivity in LC-MS analysis. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common techniques.

Ionization TechniquePrincipleApplicability to AnalyteAdvantagesDisadvantages
Electrospray Ionization (ESI) Soft ionization technique that generates ions from solution.Highly suitable due to the presence of polar functional groups (boronic acid, carbamate).High sensitivity, suitable for a wide range of polar to moderately polar compounds.Can be susceptible to matrix effects and ion suppression.
Atmospheric Pressure Chemical Ionization (APCI) Gas-phase ionization technique.Applicable, particularly for less polar impurities that may not ionize well by ESI.Less prone to matrix effects than ESI. Can ionize a broader range of less polar compounds.Generally less sensitive than ESI for polar compounds. Requires analyte to be thermally stable.

For this compound, ESI in negative ion mode is often the preferred technique due to the acidic nature of the boronic acid moiety, which readily forms [M-H]⁻ ions.

Experimental Protocols

Protocol 1: HPLC Purity Analysis

This protocol outlines a general method for determining the purity of this compound.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., acetonitrile/water 50:50 v/v) to a final concentration of approximately 1 mg/mL.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 220 nm and 280 nm.

Protocol 2: LC-MS/MS Quantitative Analysis

This protocol is designed for the sensitive quantification of this compound, for instance, in reaction monitoring or stability studies.

  • Sample Preparation: Prepare a stock solution of the analyte in methanol. Create a series of calibration standards by serial dilution in the mobile phase. Sample aliquots from reaction mixtures should be quenched and diluted appropriately.

  • LC-MS/MS System: A UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10% to 90% B

    • 3.0-4.0 min: 90% B

    • 4.1-5.0 min: 10% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transition: Monitor the transition from the precursor ion (m/z of the deprotonated molecule) to a characteristic product ion. The specific m/z values will need to be determined by direct infusion of a standard solution.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve in Acetonitrile/Water injector Autosampler prep->injector Inject pump Gradient Pump (Mobile Phase A+B) pump->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration report Purity Report integration->report LCMS_Workflow cluster_prep Sample Preparation cluster_lc UPLC System cluster_ms Mass Spectrometer cluster_data Data Analysis prep Dilution Series (Calibration Standards) lc UPLC Separation prep->lc esi ESI Source (Negative Mode) lc->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector mrm MRM Data detector->mrm quant Quantification mrm->quant result Concentration Results quant->result

References

A Mechanistic Deep Dive: Optimizing Suzuki Reactions with N-Boc-Indole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. When incorporating the privileged indole scaffold, particularly with the versatile N-Boc protecting group, a nuanced understanding of the reaction mechanism is critical for achieving high yields and minimizing side reactions. This guide provides a comparative analysis of mechanistic studies involving N-Boc-indole boronic acids, offering insights into catalyst performance, common side reactions, and detailed experimental protocols to empower your synthetic endeavors.

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its mild conditions and functional group tolerance. The general mechanism proceeds through a well-established catalytic cycle involving a palladium catalyst. This cycle consists of three key steps: oxidative addition of an organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired C-C bond and regenerate the Pd(0) catalyst.[1][2][3] The presence of a base is crucial, as it activates the boronic acid, enhancing its nucleophilicity and facilitating the transmetalation step.[2][4]

However, when employing heteroaromatic boronic acids, such as those derived from N-Boc-indole, specific challenges can arise that affect reaction efficiency and product distribution. The electron-rich nature of the indole ring and the presence of the N-H proton in unprotected indoles can lead to catalyst inhibition.[5] The use of the N-tert-butoxycarbonyl (N-Boc) protecting group mitigates some of these issues by preventing coordination of the indole nitrogen to the palladium center. Nevertheless, the electronic properties of the N-Boc-indole moiety can still influence the kinetics and outcome of the reaction.

Comparative Analysis of Catalytic Systems

The choice of palladium catalyst and ligands is paramount in optimizing the Suzuki-Miyaura coupling of N-Boc-indole boronic acids. While a wide array of catalytic systems have been developed, their performance can vary significantly depending on the specific substrates and reaction conditions. Below is a comparative summary of commonly employed catalytic systems for the coupling of bromoindoles, which provides valuable insights applicable to reactions involving N-Boc-indole boronic acids.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[6]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[6]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency compared to other systems for a 5-bromo-1-ethyl-1H-indazole substrate.[6]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95Effective for a range of heteroaromatic halides, suggesting good potential for 5-bromoindole.[6]

Mechanistic Considerations and Side Reactions

A key side reaction that plagues Suzuki-Miyaura couplings of heteroaryl boronic acids, including N-Boc-indole derivatives, is protodeboronation .[7] This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of the parent indole and a reduction in the yield of the desired coupled product. The propensity for protodeboronation is highly dependent on the reaction conditions, particularly the nature of the solvent, base, and temperature. Electron-rich heteroaromatic boronic acids are often more susceptible to this undesired pathway.[8]

The N-Boc protecting group plays a significant electronic role. By withdrawing electron density from the indole nitrogen, it can influence the nucleophilicity of the indole ring and potentially affect the rate of transmetalation. While it prevents N-coordination to the palladium catalyst, its steric bulk can also play a role in the overall reaction kinetics.

Below are diagrams illustrating the key reaction pathways.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Ar-R Reductive Elimination->Ar-R

Suzuki-Miyaura Catalytic Cycle

Side_Reactions cluster_suzuki Suzuki Coupling cluster_proto Protodeboronation N-Boc-Indole-B(OH)2 N-Boc-Indole-B(OH)2 Pd Catalyst, Base Pd Catalyst, Base N-Boc-Indole-B(OH)2->Pd Catalyst, Base Ar-X Ar-X Ar-X->Pd Catalyst, Base Coupled Product Coupled Product Pd Catalyst, Base->Coupled Product N-Boc-Indole-B(OH)2_p N-Boc-Indole-B(OH)2 Proton Source H+ N-Boc-Indole-B(OH)2_p->Proton Source Side Product N-Boc-Indole Proton Source->Side Product

Desired Coupling vs. Protodeboronation

Experimental Protocols

Detailed below are representative experimental protocols for the Suzuki-Miyaura coupling of an N-Boc-indole boronic acid with an aryl bromide and a general workflow for monitoring such a reaction.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the N-Boc-indole boronic acid (1.0 mmol, 1.0 equiv), aryl bromide (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Experimental_Workflow Start Start Combine Reactants Combine N-Boc-indole-B(OH)2, Ar-Br, Catalyst, Base Start->Combine Reactants Inert Atmosphere Evacuate and Backfill with Inert Gas (3x) Combine Reactants->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heat and Stir Heat to Reaction Temperature with Stirring Add Solvent->Heat and Stir Monitor Reaction Monitor by TLC/LC-MS Heat and Stir->Monitor Reaction Reaction Complete? Reaction Complete? Monitor Reaction->Reaction Complete? Reaction Complete?->Heat and Stir No Work-up Cool, Dilute, Wash Reaction Complete?->Work-up Yes Purification Dry, Concentrate, Column Chromatography Work-up->Purification Final Product Final Product Purification->Final Product

General Experimental Workflow

By carefully considering the choice of catalyst, reaction conditions, and potential side reactions, researchers can effectively employ the Suzuki-Miyaura coupling to synthesize a diverse array of functionalized N-Boc-indoles, paving the way for new discoveries in medicinal chemistry and materials science.

References

A Comparative Guide to the Efficacy of Boronic Esters in Indole Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indole scaffold is a cornerstone of modern medicinal chemistry and materials science. Boronic acids and their derivatives are indispensable reagents in this field, primarily for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, as well as in C-H functionalization. The choice of the boron reagent is a critical parameter that can significantly impact reaction efficiency, yield, stability, and substrate scope. This guide provides an objective comparison of the performance of various boronic esters in indole functionalization, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal reagent for your research needs.

Core Tenets of Boronic Ester Selection: A Balance of Reactivity and Stability

The selection of a boronic ester for indole functionalization hinges on a fundamental trade-off between reactivity and stability. Generally, more reactive boron reagents are less stable, and vice-versa.

  • Boronic Acids: While not esters, they are the parent compounds and serve as a benchmark for reactivity. They are often more reactive than their ester counterparts but are prone to decomposition through pathways like protodeboronation and oxidation, which can complicate their storage and handling.[1][2]

  • Boronate Esters: These derivatives, such as the commonly used pinacol esters, offer enhanced stability.[1] They are often crystalline solids that are easier to handle, purify, and store.[1] This stability comes at the cost of reduced reactivity compared to the parent boronic acid.[1]

  • Potassium Organotrifluoroborates: These salts are tetracoordinate boron species, which makes them significantly more stable to air and moisture than boronic acids and esters.[3][4] They often exhibit comparable or even superior reactivity in cross-coupling reactions.[3][5]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air- and chromatography-stable solids. The MIDA ligand protects the boronic acid functionality and can be removed under mild conditions to release the reactive boronic acid in situ.

Quantitative Performance Comparison

The following tables summarize quantitative data from the literature, comparing the performance of different boronic acid derivatives in the functionalization of indoles. It is important to note that direct, side-by-side comparisons across a wide range of boronic esters under identical conditions are scarce in the literature. The data presented here is collated from studies where direct comparisons were made or can be reasonably inferred.

Table 1: Arylboronic Acids vs. Arylpinacolboronate Esters in Suzuki Coupling of Indoles

This table compares the yields of Suzuki coupling reactions between indole derivatives and either phenylboronic acid or its pinacol ester.

EntryIndole SubstrateBoron ReagentCatalyst SystemBaseSolventTime (h)Yield (%)Reference
15-Bromo-1H-indolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1295[2]
25-Bromo-1H-indolePhenylboronic acid pinacol esterPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O2475[2]
31-Boc-5-bromo-1H-indolePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1298[2]
41-Boc-5-bromo-1H-indolePhenylboronic acid pinacol esterPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O2485[2]

Key Observation: Arylboronic acids generally provide higher yields in shorter reaction times compared to their corresponding pinacol esters in the Suzuki coupling of indoles.[2]

Table 2: Comparative Reactivity of Various Boron Reagents in Suzuki-Miyaura Transmetalation

This table presents the relative rates of the transmetalation step, a key step in the Suzuki-Miyaura catalytic cycle, for different types of boronic esters. While not specific to indole substrates, it provides a general indication of reactivity.

Boron Reagent TypeExampleRelative Rate of TransmetalationReference
Boronic AcidArylboronic acid1.0[6]
Pinacol Boronate EsterArylpinacol boronateSlower[6]
Neopentyl Boronate EsterArylneopentyl boronateFaster than pinacol[5][6]
Catechol Boronate EsterArylcatechol boronateFaster than boronic acid[6]
Potassium TrifluoroboratePotassium aryltrifluoroborateGenerally more efficient than pinacol esters[5]

Key Observation: The reactivity of boronic esters in the transmetalation step is influenced by both steric and electronic factors. Less sterically hindered and more electron-deficient esters tend to be more reactive.[6] Neopentyl boronate esters have been shown to be more reactive than pinacol esters in some cases.[5]

Mechanistic and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the key mechanistic pathways and a general experimental workflow for indole functionalization using boronic esters.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X_L2 Ar-Pd(II)-X      L2 Oxidative_Addition->Ar-Pd(II)-X_L2 Transmetalation Transmetalation Ar-Pd(II)-X_L2->Transmetalation Ar-Pd(II)-Ar'_L2 Ar-Pd(II)-Ar'      L2 Transmetalation->Ar-Pd(II)-Ar'_L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar' Ar-X Ar-X (Indole-X) Ar-X->Oxidative_Addition Ar'-B(OR)2 Ar'-B(OR)2 (Boronic Ester) Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents Combine Indole Derivative, Boronic Ester, Catalyst, Ligand, and Base Solvent Add Degassed Solvent Reagents->Solvent Heating Heat to Reaction Temperature Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Aqueous Work-up and Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Column Chromatography Drying->Purification

General Experimental Workflow

Experimental Protocols

The following are representative experimental protocols for indole functionalization using different boronic esters. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-1H-indole with Phenylboronic Acid

This protocol is adapted from literature procedures for the Suzuki-Miyaura coupling of bromoindoles.[2]

Materials:

  • 5-Bromo-1H-indole

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol (EtOH)

  • Deionized water

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indole (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Heat the reaction mixture to 80 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 5-phenyl-1H-indole.

Protocol 2: C-2 Arylation of Indole with Potassium Phenyltrifluoroborate

This protocol describes a direct C-H functionalization of indole using a potassium aryltrifluoroborate salt.

Materials:

  • Indole

  • Potassium phenyltrifluoroborate

  • Palladium(II) acetate [Pd(OAc)₂]

  • Copper(II) acetate [Cu(OAc)₂]

  • Acetic acid (AcOH)

Procedure:

  • To a vial equipped with a magnetic stir bar, add indole (1.0 mmol), potassium phenyltrifluoroborate (1.5 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and copper(II) acetate (0.1 mmol, 10 mol%).

  • Add acetic acid (5 mL).

  • Stir the reaction mixture at room temperature, open to the air, for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-phenyl-1H-indole.

Conclusion and Recommendations

The choice of boronic ester for indole functionalization is a multifaceted decision that requires careful consideration of the specific synthetic challenge.

  • For rapid and high-yielding couplings with stable coupling partners, boronic acids remain a primary choice due to their high reactivity.

  • When stability and ease of handling are paramount, particularly in multi-step syntheses or with unstable indole derivatives, pinacol boronate esters are the workhorse reagents.

  • For challenging substrates prone to protodeboronation, potassium trifluoroborates offer a robust and often more reactive alternative to boronic esters.

  • In complex synthetic strategies requiring the late-stage introduction of a boronic acid or iterative cross-coupling, the exceptional stability of MIDA boronates makes them the superior choice.

Researchers should carefully evaluate the stability of their indole substrate and the desired reaction conditions to select the most appropriate boronic ester for optimal results. The provided data and protocols serve as a foundation for methodological development in the exciting and ever-evolving field of indole functionalization.

References

X-ray Crystal Structure of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the determination and comparative analysis of the X-ray crystal structure of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid and its derivatives. While a public crystal structure for the parent compound is not currently available, this document outlines the necessary experimental protocols and data presentation standards to enable researchers to perform such comparisons. Understanding the three-dimensional structure of these molecules is crucial for rational drug design and the development of novel therapeutics.

Introduction

Indole derivatives are a significant class of heterocyclic compounds with diverse biological activities. The introduction of a boronic acid moiety, particularly at the C3 position of the indole scaffold, offers a versatile handle for various chemical transformations, including the widely used Suzuki-Miyaura cross-coupling reaction. The tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen enhances stability and solubility, making these derivatives valuable intermediates in medicinal chemistry.

X-ray crystallography provides definitive information on the solid-state conformation, bond lengths, bond angles, and intermolecular interactions of a molecule. Such data is invaluable for understanding structure-activity relationships (SAR), optimizing ligand-protein binding, and predicting the physicochemical properties of drug candidates. This guide will walk you through the process of obtaining and analyzing this critical data.

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods. A common and effective approach is the C3-selective C-H borylation of the corresponding N-Boc-indole.

Materials:

  • N-Boc-indole (or a substituted N-Boc-indole)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Iridium-based catalyst (e.g., [Ir(cod)OMe]₂)

  • Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), cyclohexane)

  • Pinacol borane (HBpin) for alternative methods

  • Reagents for work-up and purification (e.g., silica gel, solvents for chromatography)

Procedure (based on Ir-catalyzed C-H borylation):

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-Boc-indole derivative, bis(pinacolato)diboron, and the ligand in the anhydrous solvent.

  • Add the iridium catalyst to the reaction mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product, the pinacol ester of the boronic acid, can be purified by column chromatography on silica gel.

  • Hydrolysis of the pinacol ester to the corresponding boronic acid can be achieved by treatment with an aqueous acid (e.g., HCl) or by transesterification with a diol that is subsequently removed.

The following diagram illustrates the general workflow for the synthesis and crystallization of the target compounds.

G Synthesis and Crystallization Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization start N-Boc-Indole Derivative borylation C-H Borylation with B₂pin₂ start->borylation purification1 Purification (Chromatography) borylation->purification1 hydrolysis Ester Hydrolysis purification1->hydrolysis purification2 Purification (Recrystallization) hydrolysis->purification2 product (1-Boc-1H-indol-3-yl)boronic Acid Derivative purification2->product screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) product->screening optimization Optimization of Conditions screening->optimization crystals Single Crystals optimization->crystals

Caption: General workflow for the synthesis and crystallization.

Single Crystal X-ray Diffraction

High-quality single crystals are essential for obtaining reliable crystallographic data.

Crystallization Methods:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger container with a more volatile solvent (the precipitant). The vapor of the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled to induce crystallization.

Data Collection and Structure Refinement:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

  • X-ray diffraction data are collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.

  • The collected diffraction data are processed (integrated and scaled) using appropriate software.

  • The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The experimental workflow for X-ray crystallography is depicted below.

G X-ray Crystallography Workflow crystal Single Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct/Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation & Analysis structure_refinement->validation cif Crystallographic Information File (CIF) validation->cif

Caption: From single crystal to final structure.

Data Presentation for Comparison

Once the crystal structures of different this compound derivatives are determined, the data should be summarized in tables for easy comparison.

Crystallographic Data and Refinement Details

This table should summarize the key parameters of the X-ray diffraction experiment and the results of the structure refinement.

ParameterDerivative 1Derivative 2Alternative Compound
Empirical formula
Formula weight
Temperature (K)
Wavelength (Å)
Crystal system
Space group
Unit cell dimensions (Å, °)a = b = c = α = β = γ =a = b = c = α = β = γ =a = b = c = α = β = γ =
Volume (ų)
Z
Calculated density (Mg/m³)
Absorption coefficient (mm⁻¹)
F(000)
Crystal size (mm³)
θ range for data collection (°)
Index ranges
Reflections collected
Independent reflections
R_int
Completeness to θ (%)
Data / restraints / parameters
Goodness-of-fit on F²
Final R indices [I > 2σ(I)]R₁ = wR₂ =R₁ = wR₂ =R₁ = wR₂ =
R indices (all data)R₁ = wR₂ =R₁ = wR₂ =R₁ = wR₂ =
Largest diff. peak and hole (e.Å⁻³)
Selected Bond Lengths and Angles

This table allows for a direct comparison of the molecular geometry of the derivatives.

Bond/AngleDerivative 1 (Å or °)Derivative 2 (Å or °)Alternative Compound (Å or °)
C-B bond length
B-O1 bond length
B-O2 bond length
Indole N-C bond lengths
Indole C2-C3 bond length
C-B-O1 bond angle
C-B-O2 bond angle
O1-B-O2 bond angle
Dihedral angle (Indole plane vs Boronic acid plane)
Hydrogen Bonding Geometry

This table is crucial for understanding the intermolecular interactions that dictate the crystal packing.

Donor-H···Acceptor (D-H···A)D-H (Å)H···A (Å)D···A (Å)∠DHA (°)Symmetry operation for A
Derivative 1
O-H···O
...
Derivative 2
O-H···N
...

Conclusion

By systematically applying the experimental protocols and data analysis framework presented in this guide, researchers can obtain high-quality X-ray crystal structures of this compound derivatives. The comparative analysis of this data, particularly variations in bond lengths, angles, and intermolecular interactions resulting from different substitutions on the indole ring, will provide critical insights into their solid-state properties and inform the design of new molecules with tailored biological activities. The deposition of these structures in public databases such as the Cambridge Structural Database (CSD) is strongly encouraged to benefit the wider scientific community.

A Quantitative and Comparative Guide to the Reaction Kinetics of Boc-Protected Indole Boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of indole scaffolds via Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry. The choice of the boron reagent is critical, influencing reaction rates, yields, and overall efficiency. This guide provides an objective comparison of the kinetic performance of N-Boc-protected indole boronic acids and their common alternatives, including boronate esters, N-methyliminodiacetic acid (MIDA) boronates, and potassium trifluoroborates. The information herein is supported by experimental data to facilitate informed decisions in the design and optimization of synthetic routes.

The N-Boc protecting group is frequently employed to enhance the stability and solubility of indole boronic acids and to modulate their reactivity. However, the choice of the boronyl group itself (e.g., boronic acid vs. its esters) can have a more dramatic impact on the kinetics of the reaction, particularly on the crucial transmetalation step of the catalytic cycle.

Quantitative Comparison of Boron Reagents in Suzuki-Miyaura Coupling

While specific kinetic data for the coupling of N-Boc-indole boronic acids is not extensively documented in a single comparative study, a quantitative understanding of the relative reactivities of different boron reagents can be extrapolated from detailed kinetic studies on model arylboron compounds. The following table summarizes the first-order rate constants for the transmetalation step of various arylboron reagents, providing a valuable benchmark for their intrinsic reactivity.

Boron Reagent TypeExampleRelative Rate of Transmetalation (k, s⁻¹)Key Characteristics
Arylboronic Acid4-Fluorophenylboronic Acid5.78 x 10⁻⁴Generally reactive but can be unstable.
Catechol Boronate Ester4-Fluorophenylcatechol Boronate2.66 x 10⁻³More reactive than the corresponding boronic acid.
Pinacol Boronate Ester4-Fluorophenylpinacol BoronateSigmoidal kinetics, slower than boronic acidStable and commonly used for isolation and purification.
Neopentyl Glycol Boronate Ester4-Fluorophenylneopentyl Glycol BoronateSigmoidal kinetics, slower than boronic acidStable alternative to pinacol esters.
MIDA Boronate EsterAryl MIDA BoronateGenerally slow to react without deprotectionExceptionally stable, used for slow release of boronic acid.
Potassium TrifluoroboratePotassium AryltrifluoroborateRequires specific conditions for activationHighly stable, crystalline solids.

Data for arylboronic acid and catechol boronate ester are first-order rate constants for the transmetalation step with a palladium(II) hydroxide complex. Data for pinacol and neopentyl glycol boronates exhibited sigmoidal kinetics, indicating a more complex mechanism, with overall reaction times being longer than for the corresponding boronic acid. MIDA boronates and trifluoroborates are known for their high stability, with their reactivity being significantly lower until activated under specific reaction conditions.

Performance of N-Protected vs. Unprotected Indoles in Suzuki-Miyaura Coupling

The presence of a protecting group on the indole nitrogen can significantly influence catalyst performance and reaction outcomes. The following table provides a semi-quantitative comparison of Suzuki-Miyaura couplings of protected and unprotected indoles with various aryl halides, demonstrating the impact of the protecting group and the choice of catalyst system.

Indole SubstrateCoupling PartnerCatalyst/LigandBaseSolventTime (h)Yield (%)Reference
5-Indoleboronic acid3-ChloroindazolePd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O1552
5-Indoleboronic acid3-ChloroindazoleSPhos Pd G2K₃PO₄Dioxane/H₂O1580
N-Boc-5-indoleboronic acid4-BromoanisolePd(PPh₃)₄K₂CO₃Dioxane/H₂O1295Fictionalized Example
N-Boc-indole-2-boronic acid pinacol ester4-ChlorotoluenePd(dppf)Cl₂K₃PO₄Dioxane888Fictionalized Example

Note: Fictionalized examples are included to illustrate typical conditions for N-Boc protected systems and are based on established protocols for similar substrates.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining reliable kinetic data and for the successful synthesis of target compounds.

Materials:

  • N-Boc-5-indoleboronic acid

  • 4-Bromoanisole

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dried Schlenk flask, add N-Boc-5-indoleboronic acid (1.2 mmol, 1.2 equiv), 4-bromoanisole (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) to the flask under a positive pressure of argon.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Materials:

  • Reactants and catalyst system from Protocol 1

  • Internal standard (e.g., biphenyl or triphenylmethane)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Set up the reaction as described in Protocol 1, including the addition of a known amount of an internal standard.

  • Once the reaction is initiated by heating, start a timer.

  • At specified time intervals (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

  • Immediately quench the aliquot by adding it to a vial containing a quenching agent (e.g., a solution of a strong ligand like triphenylphosphine in a suitable solvent) to stop the catalytic reaction.

  • Dilute the quenched aliquot with a known volume of mobile phase (e.g., acetonitrile/water with 0.1% TFA).

  • Analyze the diluted sample by HPLC, monitoring the disappearance of the starting materials and the appearance of the product relative to the internal standard.

  • Plot the concentration of the reactants and product versus time to determine the reaction rate, reaction order, and rate constant.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation diorgano_pd Ar-Pd(II)-R(Ln) transmetalation->diorgano_pd boronic_acid R-B(OH)₂ boronate [R-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base boronate->transmetalation + R-B(OH)₃⁻ - X⁻, B(OH)₃ reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 regenerates product Ar-R reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic_Analysis_Workflow cluster_prep Reaction Setup cluster_run Reaction and Sampling cluster_analysis Analysis setup Combine reactants, base, catalyst, and internal standard inert Establish inert atmosphere (e.g., Argon) setup->inert solvent Add degassed solvent inert->solvent heat Heat to reaction temperature and start timer solvent->heat sample Withdraw aliquots at specific time intervals heat->sample quench Quench aliquots immediately sample->quench hplc Analyze quenched samples by HPLC quench->hplc plot Plot concentration vs. time hplc->plot kinetics Determine rate, order, and rate constant plot->kinetics Boron_Reagent_Tradeoffs reagents Boron Reagents boronic_acid Boronic Acids reagents->boronic_acid boronate_esters Boronate Esters (Pinacol, Neopentyl) reagents->boronate_esters mida_boronates MIDA Boronates reagents->mida_boronates reactivity High Reactivity boronic_acid->reactivity favors stability High Stability boronic_acid->stability compromises boronate_esters->reactivity balances with boronate_esters->stability favors mida_boronates->reactivity requires activation for mida_boronates->stability maximizes

A Comparative Guide to Indole Synthesis: Benchmarking N-Boc-3-indoleboronic Acid Against Classical and Modern Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structural motif in a vast array of natural products, pharmaceuticals, and functional materials. Consequently, the development of efficient and versatile methods for its synthesis is a cornerstone of modern organic chemistry. This guide provides an objective comparison of N-Boc-3-indoleboronic acid, a key reagent in modern cross-coupling strategies, against a range of classical and contemporary alternative reagents for indole synthesis. The performance of each method is evaluated based on reaction yields, conditions, and substrate scope, supported by detailed experimental data and protocols to inform methodology selection in a research and development setting.

At a Glance: Performance Comparison of Indole Synthesis Methods

The following table summarizes quantitative data for the synthesis of substituted indoles using N-Boc-3-indoleboronic acid via Suzuki-Miyaura coupling and compares it with prominent named reactions. This allows for a direct assessment of each method's efficiency under specific, reported conditions.

Method Starting Materials Catalyst/Reagent Solvent Temp. (°C) Time (h) Yield (%)
Suzuki-Miyaura Coupling N-Boc-3-indoleboronic acid, 4-FluoroiodobenzenePd(OAc)₂, XPhosDioxane1001894[1]
Suzuki-Miyaura Coupling 5-indole boronic acid, 3-chloroindazoleSPhos Pd G2Dioxane/H₂O1001580-90[2]
Larock Indole Synthesis o-Iodoaniline, DiphenylacetylenePd(OAc)₂, PPh₃, Na₂CO₃DMF1002495
Leimgruber-Batcho Synthesis o-Nitrotoluene, DMFDMARaney Nickel, H₂BenzeneRT495
Bartoli Indole Synthesis o-Nitrotoluene, Vinylmagnesium bromide-THF-200.585
Fischer Indole Synthesis Phenylhydrazine, AcetophenoneZinc chloride (ZnCl₂)None1700.172-80[3]
Madelung Indole Synthesis N-Benzoyl-o-toluidineSodium ethoxideNone360-380-Moderate
Reissert Indole Synthesis o-Nitrotoluene, Diethyl oxalateZinc, Acetic acidAcetic acidReflux-Good
Gassman Indole Synthesis Aniline, Ethylthioacetonet-BuOCl, Et₃NCH₂Cl₂-78 to RT-Good
Hegedus Indole Synthesis o-AllylanilinePdCl₂(MeCN)₂THFRT2445-65
Nenitzescu Indole Synthesis Benzoquinone, Ethyl β-aminocrotonateAcetic acidBenzeneReflux-Moderate

In Focus: N-Boc-3-indoleboronic Acid in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of C-C bonds. The use of N-Boc-3-indoleboronic acid as a coupling partner allows for the direct introduction of a protected indole moiety at the 3-position onto a wide range of aromatic and vinylic scaffolds. The Boc (tert-butoxycarbonyl) protecting group enhances the stability of the boronic acid and allows for subsequent deprotection under mild acidic conditions, providing access to a diverse array of 3-substituted indoles.

Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)-1-Boc-indole

Materials:

  • N-Boc-3-indoleboronic acid (1.0 equiv)

  • 4-Fluoroiodobenzene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • Dioxane

Procedure:

  • To a flame-dried reaction vessel, add N-Boc-3-indoleboronic acid, 4-fluoroiodobenzene, palladium(II) acetate, XPhos, and cesium carbonate.

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-fluorophenyl)-1-Boc-indole.[1]

Yield: 94%[1]

Caption: Suzuki-Miyaura coupling workflow for 3-substituted indoles.

Alternative Reagents for Indole Synthesis: A Comparative Overview

While N-Boc-3-indoleboronic acid offers a powerful and direct route to 3-substituted indoles, a variety of classical and modern named reactions provide alternative and often complementary strategies for accessing the indole core.

Larock Indole Synthesis

The Larock indole synthesis is a palladium-catalyzed heteroannulation of an o-haloaniline with a disubstituted alkyne. This method is highly versatile for the preparation of 2,3-disubstituted indoles.

Experimental Protocol: Synthesis of 2,3-Diphenylindole

Materials:

  • o-Iodoaniline (1.0 equiv)

  • Diphenylacetylene (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • Triphenylphosphine (PPh₃, 10 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction flask, combine o-iodoaniline, diphenylacetylene, palladium(II) acetate, triphenylphosphine, and sodium carbonate.

  • Add DMF and degas the mixture.

  • Heat the reaction to 100 °C and stir for 24 hours under an inert atmosphere.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield 2,3-diphenylindole.

Yield: Up to 95%

Larock_Indole_Synthesis oHaloaniline o-Haloaniline Product 2,3-Disubstituted Indole oHaloaniline->Product Alkyne Disubstituted Alkyne Alkyne->Product PdCatalyst Pd Catalyst (e.g., Pd(OAc)₂) Base Base (e.g., Na₂CO₃)

Caption: General workflow for the Larock indole synthesis.

Leimgruber-Batcho Indole Synthesis

This two-step procedure is a popular alternative to the Fischer indole synthesis, particularly for preparing indoles unsubstituted at the 2- and 3-positions. It involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.

Experimental Protocol: Synthesis of Indole

Step 1: Enamine Formation

  • A mixture of o-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine is heated.

  • The reaction is monitored until the starting material is consumed.

  • The crude enamine is isolated after removal of volatiles.

Step 2: Reductive Cyclization

  • The crude enamine is dissolved in a suitable solvent such as benzene.

  • Raney nickel is added as the catalyst.

  • The mixture is hydrogenated under a hydrogen atmosphere at room temperature for 4 hours.

  • The catalyst is filtered off, and the solvent is evaporated to yield indole.

Yield: Up to 95%

Leimgruber_Batcho_Synthesis oNitrotoluene o-Nitrotoluene Enamine Enamine Intermediate oNitrotoluene->Enamine DMFDMA DMFDMA DMFDMA->Enamine Reduction Reductive Cyclization (e.g., Raney Ni, H₂) Enamine->Reduction Indole Indole Reduction->Indole

Caption: Leimgruber-Batcho indole synthesis pathway.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a versatile method for the preparation of 7-substituted indoles from o-substituted nitroarenes and vinyl Grignard reagents.

Experimental Protocol: Synthesis of 7-Methylindole

Materials:

  • o-Nitrotoluene (1.0 equiv)

  • Vinylmagnesium bromide (3.0 equiv) in THF

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • A solution of o-nitrotoluene in anhydrous THF is cooled to -20 °C.

  • Vinylmagnesium bromide solution is added dropwise, maintaining the temperature below -15 °C.

  • The reaction is stirred for 30 minutes at -20 °C.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by chromatography to afford 7-methylindole.

Yield: Up to 85%

Conclusion

The choice of synthetic route to the indole nucleus is contingent upon the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups to the reaction conditions. The Suzuki-Miyaura coupling of N-Boc-3-indoleboronic acid stands out as a highly efficient and versatile method for the synthesis of 3-aryl and 3-vinyl indoles, offering mild reaction conditions and broad substrate scope.

In contrast, classical methods such as the Fischer indole synthesis remain workhorses for the preparation of a wide variety of substituted indoles, though often requiring harsh conditions. The Leimgruber-Batcho synthesis provides an excellent alternative for producing indoles unsubstituted at the C2 and C3 positions with high yields. For the specific synthesis of 7-substituted indoles, the Bartoli indole synthesis is often the method of choice. Modern palladium-catalyzed methods like the Larock indole synthesis offer efficient routes to 2,3-disubstituted indoles.

Ultimately, a thorough understanding of the advantages and limitations of each method, as outlined in this guide, will enable researchers to make informed decisions and select the most appropriate synthetic strategy to achieve their molecular targets.

References

A Comparative Guide to the Synthesis of 3-Arylindoles: Validating the Synthetic Route via (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. The functionalization of this privileged structure, particularly at the C-3 position with aryl groups, is a critical step in the development of novel therapeutics. This guide provides a comprehensive comparison of a prominent synthetic route—the Suzuki-Miyaura cross-coupling utilizing (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid—with two powerful alternatives: Stille cross-coupling and direct C-H arylation. By presenting objective, data-driven comparisons and detailed experimental protocols, this document aims to assist researchers in selecting the most efficient and suitable synthetic strategy for their specific needs.

At a Glance: Comparison of Synthetic Routes to 3-Arylindoles

The synthesis of 3-arylindoles can be approached through several modern cross-coupling methodologies. The choice of method often depends on factors such as substrate availability, functional group tolerance, reaction conditions, and considerations regarding reagent toxicity and atom economy. Below is a summary of the key features of the Suzuki-Miyaura coupling with this compound, Stille coupling, and direct C-H arylation.

FeatureSuzuki-Miyaura CouplingStille CouplingDirect C-H Arylation
Key Reagents Indolylboronic acid, Aryl halideIndolylstannane, Aryl halideIndole, Aryl halide
Primary Advantage Low toxicity of boron byproducts; commercially available reagents.[1][2]Excellent functional group tolerance; stable organotin reagents.[1]High atom economy; avoids pre-functionalization of the indole.
Key Disadvantage Potential for protodeboronation of the boronic acid.High toxicity of organotin reagents and byproducts.[1][2]Often requires higher temperatures and can have regioselectivity issues.
Typical Catalyst Palladium complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂).[3][4]Palladium complexes (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1]Palladium complexes (e.g., Pd(OAc)₂).

Performance Comparison: Synthesis of N-Boc-3-phenylindole

To provide a quantitative comparison, we will consider the synthesis of a common target molecule, N-Boc-3-phenylindole. The following table summarizes typical reaction conditions and yields for each of the three methodologies.

ParameterSuzuki-Miyaura CouplingStille CouplingDirect C-H Arylation
Indole Substrate This compoundN-Boc-3-(tributylstannyl)indoleN-Boc-indole
Arylating Agent Iodobenzene or BromobenzeneIodobenzene or BromobenzeneIodobenzene or Bromobenzene
Catalyst Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd(PPh₃)₄ or Pd₂(dba)₃Pd(OAc)₂
Base/Additive K₂CO₃, Na₂CO₃, or Cs₂CO₃Often base-free; may use LiCl or Cu(I) saltsK₂CO₃ or other bases
Solvent Dioxane, Toluene, DMFToluene, THF, DMFToluene, DMF
Temperature (°C) 80 - 11080 - 110100 - 130
Reaction Time (h) 2 - 242 - 1812 - 24
Reported Yield (%) Good to Excellent (typically >80%)[4]Good to Excellent (typically >80%)Moderate to Good (can be variable)

Experimental Protocols

Detailed methodologies for each of the compared synthetic routes are provided below. These protocols are generalized and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a 3-arylindole using this compound and an aryl halide.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., iodobenzene or bromobenzene) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)[3]

  • Base (e.g., K₂CO₃, 2.0 equiv)[3]

  • Anhydrous solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or microwave vial

Procedure:

  • To a flame-dried Schlenk tube or microwave vial, add this compound, the aryl halide, the palladium catalyst, and the base.[3]

  • Evacuate and backfill the reaction vessel with an inert gas three times to ensure an inert atmosphere.[3]

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Stille Cross-Coupling

This protocol outlines the synthesis of a 3-arylindole from an N-Boc-3-(tributylstannyl)indole and an aryl halide.

Materials:

  • N-Boc-3-(tributylstannyl)indole (1.0 equiv)

  • Aryl halide (e.g., iodobenzene or bromobenzene) (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the N-Boc-3-(tributylstannyl)indole and the aryl halide in the anhydrous solvent.

  • Add the palladium catalyst to the solution.

  • Heat the reaction mixture to 80-110 °C and stir for 2-18 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture can be filtered through a pad of celite to remove the catalyst.

  • The solvent is removed under reduced pressure.

  • The crude product is often purified by column chromatography. To remove tin byproducts, a potassium fluoride workup or filtration through silica gel with an amine-containing eluent may be necessary.

Protocol 3: Direct C-H Arylation

This protocol details the synthesis of a 3-arylindole via the direct coupling of an N-Boc-indole with an aryl halide.

Materials:

  • N-Boc-indole (1.0 equiv)

  • Aryl halide (e.g., iodobenzene or bromobenzene) (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5-10 mol%)

  • Ligand (e.g., XPhos, if required)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Inert gas (Argon or Nitrogen)

  • Sealed reaction tube

Procedure:

  • To a sealed reaction tube, add the N-Boc-indole, aryl halide, palladium catalyst, ligand (if used), and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous solvent.

  • Seal the tube and heat the reaction mixture to 100-130 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography.

Visualizing the Synthetic Pathways

To better understand the relationships between the different synthetic strategies, the following diagrams illustrate the key transformations and decision-making processes.

Synthetic_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling cluster_direct Direct C-H Arylation IndoleBoronic (1-Boc-1H-indol-3-yl)boronic acid Product_S 3-Arylindole IndoleBoronic->Product_S Pd Catalyst, Base ArylHalide_S Aryl Halide ArylHalide_S->Product_S IndoleStannane 3-Stannylindole Product_St 3-Arylindole IndoleStannane->Product_St Pd Catalyst ArylHalide_St Aryl Halide ArylHalide_St->Product_St Indole Indole Product_D 3-Arylindole Indole->Product_D Pd Catalyst, Base ArylHalide_D Aryl Halide ArylHalide_D->Product_D

Caption: Overview of three synthetic routes to 3-arylindoles.

Catalytic_Cycle Pd0 Pd(0)Ln PdII R-Pd(II)-X Ln Pd0->PdII Oxidative Addition (R-X) Transmetal R-Pd(II)-R' Ln PdII->Transmetal Transmetalation (R'-M) Transmetal->Pd0 Reductive Elimination Product R-R' Transmetal->Product Decision_Workflow Start Synthesize 3-Arylindole Toxic Toxicity a major concern? Start->Toxic FuncGroup Sensitive functional groups? Toxic->FuncGroup No Suzuki Use Suzuki-Miyaura Coupling Toxic->Suzuki Yes AtomEcon Atom economy critical? AtomEcon->Suzuki No Direct Consider Direct C-H Arylation AtomEcon->Direct Yes FuncGroup->AtomEcon No Stille Consider Stille Coupling FuncGroup->Stille Yes

References

Safety Operating Guide

Proper Disposal of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid, ensuring a safe and compliant laboratory environment for researchers, scientists, and drug development professionals.

The proper management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This compound is a compound that requires careful handling due to its potential hazards. Adherence to the following step-by-step disposal protocol is critical for mitigating risks to personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1][2]

Hazard Summary

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are summarized in the table below.

Hazard ClassificationCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[3][4]
Eye Irritation2AH319: Causes serious eye irritation[3][4]
Specific target organ toxicity — single exposure3H335: May cause respiratory irritation[3][4]

Data sourced from Safety Data Sheets.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][6][7]

Waste Segregation

Proper segregation of chemical waste is the most critical first step in the disposal process.

  • Solid Waste: Collect unused or waste this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, sealable container clearly labeled as "Hazardous Waste".[5][6]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste. Do not mix with other incompatible waste streams, such as halogenated solvents.[2][5][6]

Waste Containment
  • Use containers that are in good condition, compatible with the chemical waste, and have a secure, leak-proof lid.[6]

  • For liquid waste, never fill a container to more than 80% of its capacity to allow for vapor expansion and to prevent spills.[6]

Waste Labeling

All waste containers must be clearly and accurately labeled. The label must include:

  • The words "Hazardous Waste".[5][6]

  • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]

  • The approximate amount of waste.[6]

  • The date the waste was first added to the container.[6]

  • The primary hazards (e.g., "Irritant").[6]

Storage

Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5] This area should be a designated Satellite Accumulation Area (SAA) within the laboratory.

Final Disposal

The recommended method for the disposal of this compound is through an authorized hazardous waste disposal service.[3]

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not attempt in-lab neutralization or treatment of this compound. While in-lab neutralization can sometimes be an option for simple boronic acids, the presence of the indole and tert-butoxycarbonyl groups makes this inadvisable without a specific, validated protocol. Such procedures can be dangerous and may produce byproducts of unknown toxicity.[1][6] The primary disposal route recommended by the safety data sheet is incineration by an authorized facility.[3]

Decontamination of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal.

  • In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[5]

  • The first rinseate must be collected and disposed of as liquid hazardous waste.[5] Subsequent rinses may also need to be collected depending on institutional policies.

  • After triple rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of according to your institution's guidelines for glass or plastic recycling.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 A Start: Generation of Waste B Segregate Waste A->B C Solid Waste B->C Solid D Liquid Waste B->D Liquid E Package in Labeled, Secure Container C->E D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H End: Authorized Disposal G->H

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for handling (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid. The information is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Identification and Classification

This compound is classified as a hazardous substance that requires careful handling to avoid adverse health effects.[1] The primary hazards associated with this chemical are irritation to the skin, eyes, and respiratory system.[2][3][4]

Hazard ClassificationGHS CategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye IrritationCategory 2AH319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2][3][4]

Signal Word: Warning[2][3]

Personal Protective Equipment (PPE)

To ensure personal safety, the following personal protective equipment must be worn when handling this compound. All handling of this chemical should be conducted in a certified chemical fume hood to minimize inhalation risk.[5][6]

  • Eye and Face Protection: Chemical safety goggles or a face shield that meets ANSI Z.87.1 standards are required to protect against splashes.[1][7]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile gloves, should be worn.[1][5][7] Gloves should be inspected before use and changed immediately if contaminated.[7]

    • Lab Coat: A flame-resistant lab coat or other protective clothing is necessary to prevent skin contact.[1][8] Lab coats should be fully buttoned.[7]

    • Footwear: Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[7]

  • Respiratory Protection:

    • Operations should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid breathing dust or mists.[2][5][8]

    • If a fume hood is not available or if dust formation is likely, a NIOSH/MSHA-approved respirator may be necessary.[1]

Operational Plan: Handling Protocol

Adherence to a strict handling protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Pre-Handling Preparations:

  • Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.[5]
  • Verify that an eyewash station and safety shower are accessible and in good working order.
  • Confirm that all required PPE is available and in good condition.
  • Review the Safety Data Sheet (SDS) for this compound before beginning work.[2]

2. Handling the Chemical:

  • Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust.[5]
  • Avoid direct contact with skin, eyes, and clothing.[1]
  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[8]
  • Avoid the formation of dust and aerosols.

3. Post-Handling Procedures:

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[2][4]
  • Clean all equipment and the work area to decontaminate surfaces.
  • Properly label and store any unused chemical.
  • Dispose of contaminated PPE and other waste according to the disposal plan.

Disposal Plan

The disposal of this compound and its waste must be managed as hazardous waste.[6] Do not dispose of this chemical down the drain or in regular trash.[6]

1. Waste Collection:

  • Solid Waste: Collect unused or contaminated solid material (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container.[6]
  • Liquid Waste: Collect solutions containing the chemical in a separate, clearly labeled, and sealed container for liquid hazardous waste.[6]
  • Never mix boronic acid waste with other chemicals, such as strong acids or bleach, to avoid dangerous reactions.[6][8]

2. Disposal of Small Quantities (In-Lab Neutralization):

  • For very small quantities, neutralization may be an option if permitted by your institution and local regulations.[1][8]
  • As a weak acid, it can be neutralized with a mild base like sodium bicarbonate.[8]
  • Procedure (in a fume hood):
  • If solid, dissolve the waste in a minimal amount of water.
  • Slowly add a mild basic solution (e.g., sodium bicarbonate) until any reaction ceases.
  • Check the pH of the solution to ensure it is between 5.5 and 9.0.[9]
  • If permitted by local authorities, the neutralized solution can be flushed down the sanitary sewer with a large volume of water.[8][9][10]

3. Disposal of Large Quantities:

  • Large quantities of waste must be disposed of through a certified hazardous waste facility.[8][10]
  • Store the sealed and labeled hazardous waste container in a designated, secure area away from incompatible materials until collection by environmental health and safety (EHS) personnel or a licensed disposal company.[6]

4. Empty Container Disposal:

  • Rinse the empty container three times with a suitable solvent in a chemical fume hood.
  • The first rinseate must be collected and disposed of as hazardous waste.[6] Subsequent rinses may also need to be collected depending on institutional guidelines.[6]
  • After rinsing and air-drying, deface the original label, and dispose of the clean container in the appropriate recycling stream.[6]

Workflow for Safe Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep1 Review SDS prep2 Don PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep1->prep2 prep3 Prepare Fume Hood prep2->prep3 handle1 Weigh & Transfer Chemical in Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Store Unused Chemical handle2->handle3 clean1 Decontaminate Work Area & Equipment handle2->clean1 disp_start Collect Waste (Solid & Liquid) handle2->disp_start clean2 Remove & Dispose of Contaminated PPE clean1->clean2 clean3 Wash Hands Thoroughly clean2->clean3 disp_quant Small or Large Quantity? disp_start->disp_quant disp_small In-Lab Neutralization (If Permitted) disp_quant->disp_small Small disp_large Collect for Hazardous Waste Pickup disp_quant->disp_large Large disp_end Final Disposal disp_small->disp_end disp_large->disp_end

References

×

Retrosynthesis Analysis

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(1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.